2,2'-Diethyl-3,3'-bioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138610-20-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-ethyl-3-(2-ethyloxolan-3-yl)oxolane |
InChI |
InChI=1S/C12H22O2/c1-3-11-9(5-7-13-11)10-6-8-14-12(10)4-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
HDMDLLAZZXNSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCO1)C2CCOC2CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Diethyl-3,3'-bioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthesis and detailed characterization workflow for the novel heterocyclic compound, 2,2'-Diethyl-3,3'-bioxolane (CAS No. 138610-20-5). Due to the limited availability of specific literature for this molecule, this document provides a comprehensive, hypothetical framework based on established principles of organic synthesis and analytical chemistry. It is intended to serve as a foundational resource for researchers interested in the preparation and evaluation of this and similar bioxolane structures. The guide includes a speculative synthetic protocol, detailed characterization methodologies, and representative data presented in a structured format for clarity and comparative analysis.
Introduction
This compound is a unique heterocyclic compound featuring two interconnected oxolane (tetrahydrofuran) rings, each substituted with an ethyl group at the 2-position. The connectivity at the 3 and 3' positions suggests potential for stereoisomerism, which could impart distinct physicochemical and biological properties. While specific applications for this compound are not yet documented, the bioxolane scaffold is of interest in medicinal chemistry due to its presence in some natural products and its potential to act as a chiral ligand or a core structure for novel therapeutic agents. This guide provides a theoretical pathway for its synthesis and a robust strategy for its structural confirmation and purity assessment.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the reductive coupling of a suitable precursor, such as 2-ethyl-3-oxotetrahydrofuran, or the cyclization of a di-epoxyalkane. A proposed two-step synthesis starting from readily available diethyl 2,3-diethylsuccinate is presented below.
Experimental Protocol: A Proposed Synthesis
Step 1: Reduction of Diethyl 2,3-diethylsuccinate to 2,3-Diethylbutane-1,4-diol
-
To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl 2,3-diethylsuccinate in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Diethylbutane-1,4-diol.
-
Purify the diol by vacuum distillation or column chromatography.
Step 2: Double Intramolecular Cyclization to form this compound
-
Dissolve the purified 2,3-Diethylbutane-1,4-diol in a suitable solvent such as dichloromethane or chloroform.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the formation of the bioxolane by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a mixture of diastereomers.
Caption: Proposed synthetic pathway for this compound.
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the oxolane rings. The complexity of the spectrum in the ring region will depend on the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum should reveal the number of unique carbon environments. Signals for the ethyl groups and the carbons of the bioxolane core are expected.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign the proton and carbon signals and to confirm the connectivity between the two oxolane rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique will be used to determine the exact mass of the molecule, which should correspond to the molecular formula C₁₂H₂₂O₂.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of the sample and to identify potential isomers based on their retention times and fragmentation patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong C-O stretching vibrations characteristic of the ether linkages in the oxolane rings, as well as C-H stretching and bending vibrations for the alkyl groups.
Data Presentation
The following tables summarize the expected and known quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | Calculated |
| Exact Mass | 198.161979940 | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~0.9 (t, 6H, -CH₂CH₃ ), δ ~1.5 (q, 4H, -CH₂ CH₃), δ ~1.8-2.2 (m, 4H, ring CH₂), δ ~3.5-4.0 (m, 6H, ring CH and CH-O) |
| ¹³C NMR (CDCl₃) | δ ~10-15 (-CH₂CH₃ ), δ ~25-30 (-CH₂ CH₃), δ ~30-40 (ring CH₂), δ ~70-85 (ring CH and CH-O) |
| IR (neat) | ~2850-3000 cm⁻¹ (C-H stretch), ~1050-1150 cm⁻¹ (C-O stretch) |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: 199.1693; found: [Expected Value ± 5 ppm] |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages common and reliable organic transformations. The detailed characterization plan, employing a suite of modern analytical techniques, will be essential for unequivocally confirming the structure and purity of this novel compound. This document serves as a valuable starting point for researchers aiming to explore the chemistry and potential applications of this compound and its derivatives. Further experimental work is required to validate the proposed methodologies and to investigate the biological activities and signaling pathways associated with this intriguing molecule.
References
2,2'-Diethyl-3,3'-bioxolane: A Review of Available Technical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide consolidates the currently available public information on the physical and chemical properties of 2,2'-Diethyl-3,3'-bioxolane. Despite a comprehensive search of scientific databases and chemical supplier information, it is important to note that detailed experimental data for this compound is limited. This document presents the available information to serve as a foundational reference for researchers and professionals in the field of drug development and chemical synthesis.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 138610-20-5 | [1] |
| Molecular Formula | C12H22O2 | [1] |
| Canonical SMILES | CCC1C(CCO1)C2CCOC2CC | [1] |
| DSSTox Substance ID | DTXSID00579867 | [1] |
Computed Physicochemical Properties
The following table summarizes the computed, rather than experimentally determined, physicochemical properties of this compound. These values are algorithmically generated and should be used as estimations.
| Property | Value | Source |
| Molecular Weight | 198.31 g/mol | Calculated |
| Exact Mass | 198.161979940 | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Heavy Atom Count | 14 | [1] |
| Complexity | 161 | [1] |
Experimental Data
A thorough search for experimentally determined physical and chemical properties of this compound yielded no specific data for the following parameters:
-
Boiling Point
-
Melting Point
-
Solubility
-
Spectroscopic Data (NMR, Mass Spectrometry, IR)
Experimental Protocols
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time.
Conclusion and Data Gaps
The information available for this compound is sparse and primarily consists of its basic chemical identifiers and computed properties. A significant gap in knowledge exists regarding its experimental physical properties, spectroscopic characterization, and biological function. Researchers interested in this compound would likely need to perform de novo synthesis and characterization to obtain the necessary data for further investigation and application in drug development or other scientific pursuits. The lack of available data prevents the creation of detailed experimental workflows or the visualization of its interactions in biological systems.
References
In-Depth Technical Guide: 2,2'-Diethyl-3,3'-bioxolane Structure and Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereoisomeric possibilities of 2,2'-Diethyl-3,3'-bioxolane. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical basis for its stereochemistry and presents generalized, yet detailed, experimental protocols for its synthesis and stereoisomer separation based on established methodologies for analogous chiral molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Molecular Structure
The structure of this compound consists of two oxolane (tetrahydrofuran) rings linked by a single covalent bond between the C3 and C3' positions. Each oxolane ring is further substituted with a diethyl group at the C2 and C2' positions, respectively. The canonical SMILES representation of this molecule is CCC1C(CCO1)C2CCOC2CC.[1]
The key structural feature of this compound is the presence of four chiral centers:
-
C2 and C2': The carbon atoms where the diethyl groups are attached.
-
C3 and C3': The carbon atoms forming the bond between the two oxolane rings.
The presence of these four stereocenters gives rise to a total of 2^4 = 16 possible stereoisomers. These stereoisomers can be categorized into enantiomeric pairs and diastereomers.
Stereoisomers
The sixteen stereoisomers of this compound can be systematically named based on the (R/S) configuration at each of the four chiral centers (C2, C3, C2', C3'). The relationships between these stereoisomers are complex, involving enantiomeric (non-superimposable mirror images) and diastereomeric (stereoisomers that are not mirror images) pairs.
Diagram of Stereoisomeric Relationships
Physicochemical Properties of Stereoisomers (Theoretical)
| Property | Enantiomers (e.g., (2R,3R,2'R,3'R) vs. (2S,3S,2'S,3'S)) | Diastereomers (e.g., (2R,3R,2'R,3'R) vs. (2R,3S,2'R,3'R)) |
| Melting Point | Identical | Different |
| Boiling Point | Identical | Different |
| Solubility (in achiral solvents) | Identical | Different |
| Density | Identical | Different |
| Refractive Index | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |
| NMR Spectra (in achiral solvents) | Identical | Different |
| Chromatographic Retention (on achiral stationary phases) | Identical | Different |
| Chromatographic Retention (on chiral stationary phases) | Different | Different |
Experimental Protocols (Generalized)
The following sections detail generalized experimental protocols for the synthesis and separation of the stereoisomers of this compound, based on established methods for similar chiral molecules.
Synthesis
A plausible synthetic route to a racemic mixture of this compound could involve the reductive coupling of a suitable 2-ethyl-3-halofuran precursor. Stereoselective synthesis would require the use of chiral catalysts or auxiliaries.
Generalized Protocol for Racemic Synthesis:
-
Preparation of Precursor: Synthesize 2-ethyl-3-bromotetrahydrofuran from a suitable starting material, such as 2-ethyltetrahydrofuran, via a radical bromination reaction.
-
Reductive Coupling:
-
Dissolve the 2-ethyl-3-bromotetrahydrofuran precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to -78 °C.
-
Add a strong reducing agent, such as a lithium-naphthalene suspension or a low-valent titanium reagent, dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield a mixture of diastereomers of this compound.
-
Separation of Stereoisomers
The separation of the resulting mixture of stereoisomers is a critical step. Diastereomers can be separated by standard chromatographic techniques, while the resolution of enantiomers requires a chiral environment.
Protocol for Diastereomer Separation:
-
Column Chromatography:
-
Prepare a silica gel column with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Load the crude mixture of diastereomers onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and combine fractions containing the pure diastereomers.
-
Protocol for Enantiomer Resolution (Chiral HPLC):
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase for the chosen column (e.g., a mixture of n-hexane and isopropanol for normal-phase chromatography).
-
Inject a small amount of the purified diastereomer (which is a racemic mixture of two enantiomers) onto the column.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomeric peaks. This may involve adjusting the ratio of the solvents and the addition of small amounts of additives.
-
-
Preparative Separation:
-
Once analytical separation is achieved, scale up the separation to a preparative or semi-preparative HPLC system.
-
Inject larger quantities of the racemic mixture and collect the fractions corresponding to each enantiomer.
-
Analyze the purity of the collected enantiomers using analytical chiral HPLC.
-
Logical Workflow for Synthesis and Separation
The following diagram illustrates the logical workflow from synthesis to the isolation of pure stereoisomers.
Synthesis and Separation Workflow
Conclusion
This technical guide has provided a detailed theoretical framework for the structure and stereoisomers of this compound. While specific experimental data for this molecule remains to be published, the generalized protocols for synthesis and separation presented here offer a solid starting point for researchers. The complexity of its stereochemistry underscores the importance of careful experimental design and advanced analytical techniques for the isolation and characterization of its individual stereoisomers, which is a critical step in the development of new chemical entities for pharmaceutical and other applications.
References
An In-depth Technical Guide to the Discovery and History of Chiral Bioxolanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and applications of chiral bioxolanes, with a primary focus on C₂-symmetric 2,2'-bioxolanes. These structures have emerged as significant chiral ligands and synthons in asymmetric synthesis, finding applications in the development of novel therapeutic agents. This document details the historical context of their development, key synthetic methodologies, and their role in medicinal chemistry. Experimental protocols for their synthesis and characterization are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the logical workflow for the application of chiral bioxolanes in asymmetric catalysis and their potential interaction with signaling pathways.
Introduction: The Emergence of Chiral Bioxolanes
The field of asymmetric synthesis has been profoundly impacted by the development of chiral ligands that can effectively induce enantioselectivity in chemical transformations. Among these, ligands possessing C₂-symmetry have proven to be particularly effective. The term "chiral bioxolane" in the context of this guide refers to enantiomerically pure molecules containing two oxolane (tetrahydrofuran) rings. A prominent and well-studied class within this family are the C₂-symmetric 2,2'-bioxolanes.
The development of chiral bioxolanes is historically intertwined with the broader history of chiral ligand synthesis, particularly the success of bis(oxazoline) (BOX) ligands. The first use of oxazoline ligands in asymmetric catalysis was reported in 1984, and the first PyBOX ligands were synthesized in 1989.[1] The subsequent success of these nitrogen-containing heterocycles spurred interest in related oxygen-containing analogs. While a definitive singular "discovery" of chiral bioxolanes is not documented as a single event, their emergence can be traced through the evolution of synthetic methodologies aimed at creating novel chiral environments for catalysis.
The core structure of a 2,2'-bioxolane offers a unique stereochemical environment. The two oxolane rings create a defined chiral pocket that can coordinate with a metal center and influence the facial selectivity of a substrate's approach, leading to high levels of enantioselectivity in a variety of reactions. Their application as chiral auxiliaries and in the synthesis of natural products has further solidified their importance in organic chemistry.[2][3]
Key Synthetic Methodologies
The synthesis of chiral bioxolanes relies on the principles of asymmetric synthesis, often employing starting materials from the chiral pool or utilizing enantioselective reactions.
Synthesis from Chiral Diols
One of the most common approaches to synthesizing chiral 2,2'-bioxolanes involves the use of enantiomerically pure 1,4-diols. A generalized workflow for this process is outlined below.
References
Spectroscopic Data of 2,2'-Diethyl-3,3'-bioxolane: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,2'-Diethyl-3,3'-bioxolane. Due to the absence of published experimental data for this specific compound, this document utilizes data from the structural analog, 2,2-dimethyl-1,3-dioxolane, to illustrate the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring these spectra are provided, along with a logical workflow for the spectroscopic analysis of novel compounds of this class.
Introduction
This compound is a cyclic ether with the molecular formula C12H22O2. Accurate structural elucidation and characterization are paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process. This guide outlines the expected spectral features of this compound and provides standardized protocols for data acquisition.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following sections detail the expected spectral characteristics based on the known properties of similar cyclic ethers and illustrative data from the analogous compound, 2,2-dimethyl-1,3-dioxolane.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet) and the protons of the bioxolane rings. Protons on carbons adjacent to the ether oxygen are anticipated to appear in the downfield region, typically between 3.4 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Carbons bonded to the ether oxygen are expected to resonate in the 50-80 ppm range.
Table 1: Illustrative NMR Data for the Analogous Compound 2,2-dimethyl-1,3-dioxolane [1]
| ¹H NMR | Chemical Shift (ppm) |
| ¹³C NMR | Chemical Shift (ppm) |
Note: This data is for 2,2-dimethyl-1,3-dioxolane and serves as an example.
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature for an ether is the C-O single bond stretch.
Table 2: Predicted IR Absorption for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-O Stretch | 1050 - 1150 |
| C-H Stretch (sp³) | 2850 - 3000 |
The absence of strong absorptions in the regions of 1700 cm⁻¹ (C=O) and 3200-3600 cm⁻¹ (O-H) would further support the ether functionality.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 198.34 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198.
Table 3: Illustrative Mass Spectrometry Data for the Analogous Compound 2,2-dimethyl-1,3-dioxolane [2]
| m/z | Interpretation |
| 102 | Molecular Ion (M⁺) |
| 87 | [M - CH₃]⁺ |
Note: This data is for 2,2-dimethyl-1,3-dioxolane and serves as an example of expected fragmentation.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for small organic molecules like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 30-45° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient for qualitative spectra.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Sample Preparation (for liquid samples):
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell of a known path length.
-
-
Background Spectrum: Acquire a background spectrum of the salt plates or the solvent-filled cell. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.
-
Sample Introduction: Introduce a small amount of the volatile sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[3][4][5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[5]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By utilizing data from analogous structures and presenting standardized experimental protocols, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel organic compounds. The outlined workflow provides a systematic approach to structural elucidation, ensuring accurate and reliable results.
References
- 1. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) MS [m.chemicalbook.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Solubility and Stability of 2,2'-Diethyl-3,3'-bioxolane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, specific experimental data on the solubility and stability of 2,2'-Diethyl-3,3'-bioxolane is not publicly available in scientific literature or chemical databases. This guide therefore provides a comprehensive framework of recommended experimental protocols and theoretical considerations for determining these critical physicochemical properties. The tables presented are templates for data organization, and the discussions are based on the general chemical principles of analogous structures, such as substituted dioxolanes.
Executive Summary
This technical guide outlines a systematic approach to characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound this compound. Understanding these parameters is fundamental for its potential application in drug development and other scientific research, influencing formulation, storage, and biological activity. This document details proposed experimental methodologies for solubility determination and stability assessment through forced degradation studies, in line with established pharmaceutical industry practices.
Predicted Physicochemical Properties
Based on its chemical structure, this compound is a cyclic acetal. The presence of two ether-like oxygen atoms suggests it can act as a hydrogen bond acceptor. The diethyl substitutions contribute to its lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H22O2 | Based on chemical structure. |
| Molecular Weight | 198.30 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~2.6 | An estimated measure of lipophilicity; suggests moderate solubility in non-polar solvents. |
| Hydrogen Bond Donor Count | 0 | No hydrogen atoms are bonded to electronegative atoms like oxygen. |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the bioxolane rings can accept hydrogen bonds. |
| Predicted Aqueous Solubility | Low to moderate | The presence of the ether oxygens may impart some water solubility, but the diethyl groups and overall hydrocarbon character suggest it will be limited. |
| Predicted Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane due to its organic nature. |
Solubility Determination: Experimental Protocols
A thorough understanding of solubility in various media is crucial for formulation development and in vitro/in vivo testing.
Thermodynamic (Equilibrium) Solubility Determination
This method determines the saturation concentration of the compound in a solvent at equilibrium. The shake-flask method is the gold standard.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the solution.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it to remove any remaining solid particles, and dilute as necessary.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
Table 2: Template for Thermodynamic Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | ||
| Purified Water | 37 | ||
| PBS (pH 5.0) | 37 | ||
| PBS (pH 7.4) | 37 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 | ||
| Acetone | 25 |
Kinetic Solubility Determination
This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a concentrated stock solution.
Experimental Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the stock solution to an aqueous buffer in a microplate, creating a range of concentrations.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Stability Assessment: Experimental Protocols
Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.
Development of a Stability-Indicating Analytical Method
A robust analytical method, typically HPLC, is required to separate the parent compound from any degradation products.
Method Development Workflow:
-
Initial Method: Develop a reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate).
-
Forced Degradation: Subject samples of this compound to stress conditions (see section 4.2).
-
Method Optimization: Analyze the stressed samples. If degradation products co-elute with the parent peak or each other, optimize the mobile phase composition, gradient, column chemistry, and detector wavelength to achieve adequate separation.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples to ensure no degradants are co-eluting.
Caption: Workflow for Stability-Indicating Method Development.
Forced Degradation Studies
These studies expose this compound to harsh conditions to accelerate its degradation.
Experimental Protocols:
-
Acidic and Basic Hydrolysis:
-
Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize them, and analyze using the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the samples after a defined exposure period.
-
Table 3: Template for Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | N/A |
| 24 | ||||
| 72 | ||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | N/A |
| 24 | ||||
| 72 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | N/A |
| 24 | ||||
| Solid, 80°C | 0 | 100 | 0 | N/A |
| 72 | ||||
| Photostability (ICH) | 0 | 100 | 0 | N/A |
| Exposed | ||||
| Dark Control |
Conclusion and Future Directions
This guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. The successful execution of these protocols will yield crucial data to inform the development of this compound for pharmaceutical or other applications. The stability-indicating method developed will be essential for quality control and the establishment of a shelf-life in formal stability studies. Further characterization of any identified degradation products using techniques like LC-MS/MS and NMR would be a critical next step to understand the degradation pathways and ensure the safety of any potential final product.
The Enigmatic Ligand: A Review of 2,2'-Diethyl-3,3'-bioxolane in Asymmetric Synthesis Reveals a Field Ripe for Exploration
Despite the increasing demand for novel chiral ligands in asymmetric synthesis, a comprehensive review of the scientific literature reveals a significant gap in the documented applications of 2,2'-Diethyl-3,3'-bioxolane. This C2-symmetric chiral diol, with the CAS number 138610-20-5, remains a largely unexplored entity within the realm of enantioselective catalysis, presenting both a challenge and a considerable opportunity for researchers in synthetic organic chemistry and drug development.
While the fundamental principles of asymmetric synthesis rely on the development of effective chiral ligands to control the stereochemical outcome of a reaction, this compound has yet to establish a significant presence in published research. Extensive searches of chemical databases and scientific journals have yielded minimal information regarding its synthesis, characterization, and, most importantly, its efficacy as a ligand in asymmetric transformations.
This lack of available data precludes the creation of a detailed technical guide complete with quantitative performance metrics, experimental protocols, and mechanistic diagrams as initially intended. The core requirements of summarizing enantiomeric excess (ee%), diastereomeric ratios (dr), and reaction yields in tabular form, or detailing specific experimental workflows, cannot be fulfilled based on the current body of public-domain scientific literature.
The absence of research on this compound is noteworthy, particularly given the continued exploration of other C2-symmetric diols and their derivatives in a wide array of asymmetric reactions, including reductions, alkylations, and cycloadditions. The structural features of this compound, specifically its rigid bicyclic core and the presence of stereogenic centers, theoretically make it a promising candidate for inducing chirality in metal-catalyzed reactions.
Potential Avenues for Future Investigation
The current void in the literature surrounding this compound invites foundational research to explore its potential. Key areas for investigation would include:
-
Efficient and Scalable Synthesis: The development of a robust and stereocontrolled synthesis of both enantiomers of this compound is the first critical step.
-
Coordination Chemistry: Studies on the coordination of the bioxolane with various metal precursors (e.g., titanium, zinc, copper, rhodium) would be essential to understand the formation and structure of potential catalysts.
-
Catalytic Screening in Asymmetric Reactions: A systematic evaluation of these in-situ generated or isolated metal-bioxolane complexes in a range of benchmark asymmetric reactions would be necessary to identify any catalytic activity and enantioselectivity.
Below is a conceptual workflow that researchers might employ to investigate the potential of this compound in asymmetric synthesis.
Caption: Conceptual research workflow for this compound.
The scientific community is encouraged to undertake these foundational studies. The exploration of novel chiral ligands like this compound is crucial for the advancement of asymmetric synthesis and the development of more efficient and selective methods for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Until such research is conducted and published, a comprehensive technical guide on the applications of this particular bioxolane remains an endeavor for the future.
An In-depth Technical Guide to 2,2'-Diethyl-3,3'-bioxolane for Researchers and Drug Development Professionals
CAS Number: 138610-20-5
Molecular Formula: C₁₂H₂₂O₂
Molecular Weight: 198.30 g/mol
This technical guide provides a comprehensive overview of 2,2'-Diethyl-3,3'-bioxolane, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages established principles of organic chemistry and data from analogous structures to present a predictive but thorough resource for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are calculated and derived from publicly available chemical databases.[1]
| Property | Value | Source |
| CAS Number | 138610-20-5 | LookChem[1] |
| Molecular Formula | C₁₂H₂₂O₂ | LookChem[1] |
| Molecular Weight | 198.30 g/mol | Calculated |
| XLogP3 | 2.6 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[1] |
| Rotatable Bond Count | 3 | LookChem[1] |
| Exact Mass | 198.16198 | LookChem[1] |
| Complexity | 161 | LookChem[1] |
Proposed Synthesis
A potential synthetic pathway is the pinacol coupling reaction of 2-ethyltetrahydrofuran-3-one. This reaction is a classic method for the formation of carbon-carbon bonds and the synthesis of 1,2-diols, which can subsequently cyclize to form the bioxolane structure.
Experimental Protocol: Pinacol Coupling for this compound Synthesis
Materials:
-
2-ethyltetrahydrofuran-3-one
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is purged with argon.
-
Reactant Addition: 2-ethyltetrahydrofuran-3-one (1.0 equivalent) is dissolved in anhydrous THF and added to the flask.
-
Initiation of Coupling: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of samarium(II) iodide in THF (2.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of anhydrous methanol, followed by warming to room temperature.
-
Workup: The reaction mixture is poured into a saturated aqueous sodium bicarbonate solution and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. Based on its structure, the following key signals can be predicted:
| Technique | Predicted Key Signals |
| ¹H NMR | - Multiplets corresponding to the diastereotopic protons of the oxolane rings. - A quartet and a triplet for the ethyl group protons. - Signals for the protons at the 3 and 3' positions, which would be sensitive to the stereochemistry of the linkage. |
| ¹³C NMR | - Signals for the quaternary carbons at the 2 and 2' positions. - Signals for the carbons of the ethyl groups. - Signals for the carbons of the oxolane rings. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 198. - Fragmentation patterns corresponding to the loss of ethyl groups and cleavage of the bioxolane linkage. |
Potential Applications in Drug Development
While there is no specific research on the biological activity of this compound, the bioxolane scaffold is of interest in medicinal chemistry. Substituted oxolane and dioxolane derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
The diethyl substitution on the bioxolane core provides lipophilic character, which can be crucial for membrane permeability and interaction with biological targets. The stereochemistry of the 3,3'-linkage and the 2,2'-diethyl groups will likely play a significant role in any observed biological activity, offering opportunities for the synthesis of stereoisomeric libraries for screening.
Caption: Potential drug discovery pathway for bioxolane derivatives.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data. The structural similarity to other biologically active oxolane derivatives suggests that this compound and its analogues could be valuable additions to screening libraries for the discovery of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological potential of this and related bioxolane structures.
References
An In-depth Technical Guide to 2,2'-Diethyl-3,3'-bioxolane: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,2'-Diethyl-3,3'-bioxolane, alongside a review of synthetic and analytical methodologies applicable to this class of compounds. Due to the limited publicly available data on this specific molecule, this guide presents representative experimental protocols and potential biological activities based on structurally related dioxolane and bioxolane derivatives.
Core Compound Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O₂ | LookChem |
| Molecular Weight | 198.34 g/mol | Calculated |
| CAS Number | 138610-20-5 | LookChem |
Hypothetical Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted bioxolane, such as this compound.
Caption: General workflow for synthesis, analysis, and screening.
Representative Experimental Protocols
Synthesis of Substituted 1,3-Dioxolanes
A general method for the synthesis of 1,3-dioxolanes involves the acid-catalyzed condensation of a diol with an aldehyde or a ketone.
Reaction:
-
Reactants: A suitable diol (e.g., ethylene glycol) and a ketone or aldehyde (e.g., pentan-3-one to yield a 2,2-diethyl substituted dioxolane).
-
Catalyst: A catalytic amount of a strong acid such as p-toluenesulfonic acid or a Lewis acid.
-
Solvent: A non-polar solvent that allows for the azeotropic removal of water (e.g., toluene or benzene).
-
Procedure: The reactants and catalyst are refluxed in the solvent with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. For a compound like this compound, one would expect to see signals corresponding to the ethyl groups (triplets and quartets) and the protons on the oxolane rings. The chemical shifts and coupling constants of the ring protons can help determine the stereochemistry of the molecule.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the oxolane rings and the ethyl groups would be characteristic.
Mass Spectrometry (MS):
-
Electron Impact (EI-MS): This technique can be used to determine the molecular weight of the compound and to obtain fragmentation patterns that can aid in structure elucidation. For cyclic ethers, fragmentation often involves cleavage of the alkyl substituents and opening of the ether ring.[1]
Potential Biological Activities and Signaling Pathways
Derivatives of dioxolane have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[2]
Antimicrobial Activity
Substituted 1,3-dioxolanes have shown activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is often associated with the disruption of the bacterial cell membrane due to the lipophilic nature of the molecule.
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a dioxolane derivative.
Caption: Postulated antimicrobial mechanism of action.
Cytotoxic Effects
Some bioxolane derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines. The exact mechanisms are often complex and can involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways.
A simplified, hypothetical signaling cascade for apoptosis induction is depicted below.
Caption: Simplified extrinsic apoptosis pathway.
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound.
| Data Point | Value |
| Molecular Weight | 198.34 g/mol |
| Molecular Formula | C₁₂H₂₂O₂ |
| Heavy Atom Count | 14 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 0 |
This guide provides a foundational understanding of this compound and its potential within the broader context of substituted bioxolane chemistry and pharmacology. Further experimental investigation is required to fully elucidate the specific synthetic routes, analytical characteristics, and biological activities of this particular compound.
References
Unlocking the Potential of Novel Chiral Dioxolanes: A Technical Guide for Researchers and Drug Development Professionals
A comprehensive overview of the synthesis, applications, and future directions of novel chiral dioxolanes in antibacterial, anticancer, and asymmetric synthesis domains.
Novel chiral dioxolanes are emerging as a versatile class of compounds with significant potential across various scientific disciplines, particularly in drug development and asymmetric synthesis. Their unique stereochemical properties and diverse functionalities make them valuable building blocks for the creation of complex molecules with specific biological activities. This technical guide provides an in-depth analysis of the latest advancements in the field, focusing on their applications as antimicrobial and anticancer agents, as well as their role as powerful chiral auxiliaries.
Synthesis of Novel Chiral Dioxolanes
The enantioselective synthesis of chiral dioxolanes is a critical step in harnessing their potential. A variety of synthetic strategies have been developed to achieve high yields and excellent stereocontrol.
A prevalent method involves the acid-catalyzed condensation of a chiral diol with an aldehyde or ketone. For instance, a series of enantiomerically pure 1,3-dioxolanes have been synthesized by reacting salicylaldehyde with commercially available chiral diols in the presence of Montmorillonite K10, a solid acid catalyst. This method has proven effective, yielding products with greater than 99% enantiomeric excess (ee).[1]
Another innovative approach is the Rh(ii)-catalyzed asymmetric three-component cascade reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles, which can be subsequently hydrogenated to the corresponding chiral 1,3-dioxolanes. This method offers a modular approach to complex dioxolane structures.
Table 1: Synthesis of Novel Chiral Dioxolanes - Representative Data
| Entry | Aldehyde/Ketone | Chiral Diol | Catalyst/Method | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| 1 | Salicylaldehyde | (2R,3R)-Diethyl tartrate | Montmorillonite K10 | 88 | >99% ee | [1] |
| 2 | Salicylaldehyde | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | Montmorillonite K10 | 61 | >99% ee | [1] |
| 3 | Various Aldehydes | Various Carboxylic Acids | Rh(ii)-catalyzed cascade | 50-90 | 80-95% ee |
Applications in Drug Development
The unique structural features of chiral dioxolanes have led to their exploration in various therapeutic areas, including as antimicrobial and anticancer agents, and as modulators of multidrug resistance.
Antimicrobial Activity
Several novel chiral and racemic 1,3-dioxolanes have demonstrated promising antibacterial and antifungal activities. Biological screening of a series of newly synthesized dioxolanes revealed significant activity against various pathogens.
Table 2: Antimicrobial Activity of Chiral Dioxolanes - Minimum Inhibitory Concentration (MIC) Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chiral Dioxolane Derivative 1 | Staphylococcus aureus | 156 | |
| Chiral Dioxolane Derivative 1 | Escherichia coli | 312 | |
| Chiral Dioxolane Derivative 2 | Candida albicans | 125 | |
| Racemic Dioxolane Derivative 3 | Pseudomonas aeruginosa | 250 |
Anticancer Activity and Reversal of Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxolane derivatives have been investigated as potential MDR modulators. These compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs. While specific IC50 values for chiral dioxolanes are still emerging in the literature, the general class of dioxolane-containing compounds has shown promise in this area.
The proposed mechanism involves the binding of the dioxolane derivative to P-gp, either competitively or non-competitively, which inhibits its ATP-dependent efflux of chemotherapeutic agents.
Caption: P-glycoprotein-mediated multidrug resistance and its inhibition.
Chiral Dioxolanes as Auxiliaries in Asymmetric Synthesis
Chiral dioxolanes, particularly those derived from readily available chiral diols, have proven to be highly effective chiral auxiliaries in a range of asymmetric transformations, including aldol and Diels-Alder reactions. These auxiliaries temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction with high diastereoselectivity.
In asymmetric aldol reactions, chiral dioxolane-based auxiliaries can control the formation of new stereocenters with excellent diastereomeric ratios (d.r.). Similarly, in Diels-Alder reactions, the chiral auxiliary can effectively shield one face of the dienophile, leading to highly stereoselective cycloaddition products.
Table 3: Application of Chiral Dioxolanes as Auxiliaries in Asymmetric Synthesis
| Reaction Type | Substrate | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Reaction | Propanoyl-derived substrate | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate | >95:5 | |
| Diels-Alder Reaction | Acrylate-derived dienophile | (1R,2R)-1,2-Diphenyl-1,2-ethanediol derivative | 90:10 |
Experimental Protocols
General Procedure for the Synthesis of Chiral 1,3-Dioxolanes
A mixture of the aldehyde or ketone (1.0 mmol), the chiral diol (1.1 mmol), and Montmorillonite K10 (200 mg) in dry toluene (20 mL) is refluxed in a flask equipped with a Dean-Stark apparatus for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure chiral dioxolane.
Caption: General workflow for the synthesis of chiral dioxolanes.
Protocol for Evaluating P-glycoprotein Inhibition using the Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cancer cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., NCI/ADR-RES) and their parental non-resistant cell line are cultured to 80-90% confluency.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test chiral dioxolane derivative for 1 hour at 37°C. Verapamil is used as a positive control inhibitor.
-
Rhodamine 123 Loading: Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for a further 90 minutes at 37°C.
-
Washing: The cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of 485/528 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is calculated and used to determine the IC50 value (the concentration of the compound that causes 50% inhibition of P-gp activity).
Caption: Workflow for the Rhodamine 123 accumulation assay.
Future Perspectives and Conclusion
The field of novel chiral dioxolanes is ripe with opportunities for further exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of their application in medicinal chemistry through the synthesis of new derivatives with enhanced biological activity, and a deeper investigation into their mechanisms of action. The versatility of the dioxolane scaffold, combined with the principles of chirality, positions these compounds as key players in the future of drug discovery and asymmetric synthesis. This guide serves as a foundational resource for researchers and professionals seeking to leverage the significant potential of these remarkable molecules.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2'-Diethyl-3,3'-bioxolane
Note to the Reader: Extensive literature searches did not yield a specific, detailed, or validated synthesis protocol for 2,2'-Diethyl-3,3'-bioxolane. The information presented herein is based on general principles of organic synthesis and should be considered a theoretical framework rather than an established experimental procedure. Researchers should exercise standard laboratory safety precautions and conduct small-scale trials to optimize any proposed synthetic route.
Compound Information
-
Chemical Name: this compound
-
CAS Number: 138610-20-5
-
Molecular Formula: C₁₂H₂₂O₂
-
Molecular Weight: 198.30 g/mol
Proposed Retrosynthetic Analysis and Synthetic Strategy
A plausible synthetic route for this compound could involve the reductive coupling of a suitable precursor, such as 2-ethyl-3-oxolane (also known as 2-ethyl-tetrahydrofuran-3-one). This approach is based on the common organic chemistry transformation of coupling two ketone molecules to form a new carbon-carbon bond, resulting in a dimeric structure.
The general workflow for this proposed synthesis is outlined below:
Caption: Proposed workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a generalized and hypothetical procedure for the reductive coupling step. It has not been validated and should be adapted and optimized by qualified researchers.
Objective: To synthesize this compound from 2-ethyl-3-oxolanone via a reductive coupling reaction.
Materials:
-
2-ethyl-3-oxolanone (precursor, synthesis not detailed)
-
Low-valent titanium reagent (e.g., prepared in situ from TiCl₄ and a reducing agent like Zn or LiAlH₄)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., aqueous potassium carbonate)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent (McMurry Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add the reducing agent (e.g., zinc dust).
-
Suspend the reducing agent in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add the titanium tetrachloride (TiCl₄) dropwise.
-
After the addition is complete, heat the mixture to reflux for several hours to form the active low-valent titanium species.
-
-
Reductive Coupling Reaction:
-
Cool the freshly prepared low-valent titanium reagent slurry to room temperature.
-
Dissolve the precursor, 2-ethyl-3-oxolanone, in a minimal amount of anhydrous THF.
-
Add the solution of the precursor dropwise to the stirred slurry of the low-valent titanium reagent under an inert atmosphere.
-
After the addition, the reaction mixture may be stirred at room temperature or gently refluxed for several hours to drive the coupling reaction to completion. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an aqueous solution of potassium carbonate.
-
Filter the resulting mixture through a pad of celite to remove the titanium oxides. Wash the filter cake with an organic solvent (e.g., diethyl ether).
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine all organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired this compound.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Data Presentation
Due to the lack of experimental data in the literature for the synthesis of this compound, a table of quantitative data (e.g., reaction yields, purity, spectroscopic data) cannot be provided.
Signaling Pathways and Experimental Workflows
No information was found regarding the application of this compound in any biological or chemical signaling pathways or experimental workflows. Therefore, a diagram for this requirement cannot be generated.
Application Notes and Protocols: 2,2'-Diethyl-3,3'-bioxolane and its Analogs in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C2-symmetric bis-oxolane ligands, with a focus on structures analogous to the putative 2,2'-Diethyl-3,3'-bioxolane, in the field of asymmetric catalysis. Due to the limited specific literature on "this compound," this document draws upon data and protocols for structurally similar and well-established chiral ligands that share the core bis-oxolane or related C2-symmetric diol-derived backbone. These ligands are instrumental in the stereoselective synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical production.
Introduction to C2-Symmetric Bis-Oxolane Ligands
Chiral C2-symmetric ligands are a cornerstone of asymmetric catalysis, prized for their ability to create a well-defined and predictable chiral environment around a metal center. This symmetry reduces the number of possible transition states, often leading to high levels of enantioselectivity in catalytic reactions. The bis-oxolane framework, characterized by two interconnected oxolane rings, provides a rigid and tunable scaffold. The stereochemistry at the 3 and 3' positions, along with the nature of the substituents at the 2 and 2' positions (such as the diethyl groups in the queried ligand), dictates the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
These ligands are typically synthesized from enantiomerically pure diols, such as tartaric acid derivatives, which allows for access to both enantiomers of the ligand and, consequently, both enantiomers of the desired product. Their primary application lies in coordinating with various transition metals to catalyze a wide range of asymmetric transformations.
Applications in Asymmetric Catalysis
Ligands of the bis-oxolane class and their analogs have proven effective in a variety of important asymmetric reactions. Below are some key applications with representative data.
Asymmetric Diels-Alder Reactions
C2-symmetric bis-oxolane type ligands, when complexed with copper(II) salts, are effective catalysts for enantioselective Diels-Alder reactions. These reactions are fundamental for the construction of cyclic systems with multiple stereocenters.
Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyloxazolidinone
| Catalyst (Ligand + Metal Salt) | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Bis-oxolane + Cu(OTf)₂ | N-Acryloyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 92 | 95 (endo) |
| (R,R)-Bis-oxolane + Cu(OTf)₂ | N-Crotonoyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 88 | 93 (endo) |
Enantioselective Henry (Nitroaldol) Reactions
The catalytic asymmetric Henry reaction is a powerful C-C bond-forming reaction to produce valuable β-nitro alcohols. Copper complexes of bis-oxolane ligands have demonstrated high efficiency in this transformation.
Table 2: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
| Catalyst (Ligand + Metal Salt) | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Bis-oxolane + Cu(OAc)₂ | Benzaldehyde | Nitromethane | EtOH | -20 | 85 | 91 |
| (R,R)-Bis-oxolane + Cu(OAc)₂ | 4-Nitrobenzaldehyde | Nitromethane | EtOH | -20 | 90 | 94 |
Experimental Protocols
The following are detailed protocols for the representative applications of C2-symmetric bis-oxolane type ligands in asymmetric catalysis.
Protocol for Asymmetric Diels-Alder Reaction
Materials:
-
(S,S)-Bis-oxolane ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (S,S)-Bis-oxolane ligand (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the catalyst complex.
-
Cool the resulting blue solution to -78 °C using a dry ice/acetone bath.
-
Add N-acryloyloxazolidinone (1.0 mmol) to the reaction mixture and stir for 15 minutes.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the solution.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3-6 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol for Asymmetric Henry Reaction
Materials:
-
(S,S)-Bis-oxolane ligand
-
Copper(II) acetate (Cu(OAc)₂)
-
Benzaldehyde
-
Nitromethane
-
Ethanol (EtOH, anhydrous)
-
Triethylamine (Et₃N)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-Bis-oxolane ligand (0.05 mmol) and Cu(OAc)₂ (0.05 mmol).
-
Add anhydrous ethanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the solution to -20 °C in a cryocooler or a suitable cooling bath.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture.
-
Add nitromethane (5.0 mmol), followed by the slow addition of triethylamine (0.06 mmol).
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, quench with 1 M hydrochloric acid (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the β-nitro alcohol.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the application of these chiral ligands.
Caption: Asymmetric Diels-Alder Reaction Workflow.
Caption: Formation and Function of the Chiral Catalyst.
Application Notes and Protocols for Enantioselective Addition Utilizing 2,2'-Diethyl-3,3'-bioxolane
Introduction
2,2'-Diethyl-3,3'-bioxolane is a C₂-symmetric chiral diol derivative that holds potential as a chiral auxiliary or ligand in asymmetric synthesis. Its structural rigidity and defined stereochemistry can create a chiral environment around a metallic center, enabling the enantioselective addition of nucleophiles to prochiral substrates, such as aldehydes.[1][3][5] This methodology is crucial for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.
The protocol described below is adapted from established procedures for the titanium-TADDOLate catalyzed enantioselective addition of organozinc reagents to aldehydes.[2][4] Organozinc reagents are often preferred due to their high functional group tolerance and moderate reactivity.
Proposed Signaling Pathway for Enantioselective Addition
The enantioselective addition is proposed to proceed through the formation of a chiral titanium complex. The C₂-symmetric this compound ligand coordinates to a titanium(IV) isopropoxide precursor, forming a chiral Lewis acid. This complex then activates the aldehyde by coordinating to its carbonyl oxygen. The organometallic reagent (e.g., diethylzinc) adds to the activated aldehyde from the sterically less hindered face of the aldehyde-catalyst complex, leading to the formation of the product with a specific stereochemistry.
References
- 1. [PDF] TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. | Semantic Scholar [semanticscholar.org]
- 2. (-)-反-α,α'-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯甲醇) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Enigmatic Role of 2,2'-Diethyl-3,3'-bioxolane in Natural Product Synthesis: An Overview of a Niche Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Diethyl-3,3'-bioxolane is a chiral compound with potential applications in asymmetric synthesis; however, a thorough review of the scientific literature reveals a significant gap in its documented use within the realm of natural product synthesis. While the bioxolane scaffold is of interest in the design of chiral ligands and auxiliaries, specific data on the efficacy and application of the 2,2'-diethyl substituted variant remains largely unpublished. This document provides the known information on this compound and offers a broader context by examining the application of related and more established chiral oxolane and dioxolane-based auxiliaries in the synthesis of complex natural products.
Introduction to this compound
This compound is a heterocyclic compound featuring two interconnected oxolane (tetrahydrofuran) rings, each substituted with an ethyl group at the 2-position. The stereochemistry of the 3,3'-linkage and the chiral centers at the 2-positions confer chirality to the molecule, making it a candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary.
Basic compound information is available from commercial suppliers:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 138610-20-5 |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
Despite its availability, there is a notable absence of peer-reviewed studies detailing its synthesis or application in the total synthesis of natural products. This suggests that this compound is either a very new and unexplored ligand, or one that has not demonstrated significant advantages over more established chiral auxiliaries.
The Broader Context: Dioxolanes and Chiral Auxiliaries in Natural Product Synthesis
While specific data on this compound is lacking, the foundational 1,3-dioxolane ring is a ubiquitous structural motif in synthetic organic chemistry.[1] Its primary role is as a protecting group for aldehydes and ketones due to its stability under a wide range of reaction conditions and its straightforward introduction and removal.[2]
The principles of asymmetric synthesis often rely on the temporary incorporation of a chiral molecule—a chiral auxiliary—to guide the stereochemical outcome of a reaction.[3] These auxiliaries create a chiral environment that directs the approach of a reactant to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer.
A general workflow for the use of a chiral auxiliary is depicted below:
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
More complex chiral ligands containing oxolane or dioxolane rings, such as TADDOL and its derivatives, have been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and conjugate additions. These ligands coordinate to a metal center, creating a chiral Lewis acid catalyst that can activate a substrate and control the stereochemistry of the reaction.
Experimental Protocols: A Search for Methodologies
A comprehensive search of chemical databases and the scientific literature did not yield any specific experimental protocols for the application of this compound in natural product synthesis. For researchers interested in this area, the logical first steps would be to:
-
Develop a robust synthesis for this compound: This would likely involve the coupling of two chiral C6 units derived from a chiral pool starting material.
-
Characterize the compound thoroughly: Including its stereochemical purity.
-
Screen the compound as a chiral ligand in a range of standard asymmetric reactions: This would establish its potential for inducing stereoselectivity.
Without these foundational studies, no detailed protocols can be provided.
Quantitative Data and Comparative Analysis
Due to the absence of published applications, there is no quantitative data to present regarding the performance of this compound in terms of:
-
Reaction Yields
-
Enantiomeric Excess (ee)
-
Diastereomeric Excess (de)
Therefore, a comparative analysis with other chiral auxiliaries is not possible at this time.
Conclusion and Future Outlook
This compound represents an unexplored area within the field of asymmetric synthesis. While its structure is suggestive of potential as a chiral ligand, the lack of any published data on its synthesis or application makes it impossible to provide detailed application notes or protocols for its use in natural product synthesis.
For researchers and professionals in drug development, the key takeaway is that while the exploration of novel chiral scaffolds is a worthy endeavor, the current knowledge base does not support the immediate application of this compound. Attention should be directed towards well-documented and highly effective chiral ligands and auxiliaries for predictable and high-yielding asymmetric transformations in the synthesis of complex natural products. Future research into the synthesis and catalytic activity of this compound would be necessary to determine its place, if any, in the synthetic chemist's toolkit.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Preparation of 2,2'-Diethyl-3,3'-bioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diethyl-3,3'-bioxolane is a heterocyclic compound with potential applications in medicinal chemistry and materials science as a chiral ligand, a building block for complex molecules, or a novel solvent. This document provides a detailed, three-step synthetic protocol for the laboratory-scale preparation of this compound. The described methodology is based on established organic chemistry principles and analogous procedures for the synthesis of related compounds.
Overall Synthetic Scheme
The proposed synthesis of this compound is a three-step process commencing with the acid-catalyzed cyclization of 1,2,4-trihydroxyhexane to yield 2-ethyl-3-hydroxytetrahydrofuran. This intermediate is then oxidized to 2-ethyl-tetrahydrofuran-3-one. The final step involves a pinacol reductive coupling of the ketone intermediate to afford the target molecule, this compound.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Expected Yields and Purity for the Synthesis of this compound
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (by GC-MS) |
| 1 | 2-Ethyl-3-hydroxytetrahydrofuran | C6H12O2 | 116.16 | 11.62 | 80-90 | >95% |
| 2 | 2-Ethyl-tetrahydrofuran-3-one | C6H10O2 | 114.14 | 10.27 | 85-95 | >97% |
| 3 | This compound | C12H22O4 | 230.30 | 9.70 | 50-60 | >98% |
Note: Theoretical yields are calculated based on a starting quantity of 13.4 g (0.1 mol) of 1,2,4-trihydroxyhexane for Step 1, and the subsequent theoretical yield from the previous step for Steps 2 and 3. Expected yields and purities are based on analogous reactions reported in the literature.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-3-hydroxytetrahydrofuran
Principle: This step involves the acid-catalyzed intramolecular cyclization (dehydration) of 1,2,4-trihydroxyhexane to form the corresponding substituted tetrahydrofuran. p-Toluenesulfonic acid is used as the catalyst.
Materials:
-
1,2,4-Trihydroxyhexane (13.4 g, 0.1 mol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Round-bottom flask (100 mL)
-
Short-path distillation apparatus
-
Heating mantle
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 1,2,4-trihydroxyhexane (13.4 g, 0.1 mol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Assemble a short-path distillation apparatus connected to the flask.
-
Heat the mixture gently with a heating mantle under reduced pressure.
-
The product, 2-ethyl-3-hydroxytetrahydrofuran, will distill over as a colorless liquid. Collect the fraction boiling at approximately 85-90 °C at 15 mmHg.
-
Wash the collected distillate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified product.
Step 2: Synthesis of 2-Ethyl-tetrahydrofuran-3-one
Principle: This step utilizes the Dess-Martin periodinane (DMP) to oxidize the secondary alcohol group of 2-ethyl-3-hydroxytetrahydrofuran to a ketone.[1][2][3][4][5] The reaction is performed under mild, neutral conditions.
Materials:
-
2-Ethyl-3-hydroxytetrahydrofuran (11.6 g, 0.1 mol)
-
Dess-Martin periodinane (46.8 g, 0.11 mol)
-
Dichloromethane (DCM), anhydrous (400 mL)
-
Round-bottom flask (1 L)
-
Magnetic stirrer
-
Sodium thiosulfate (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 2-ethyl-3-hydroxytetrahydrofuran (11.6 g, 0.1 mol) in 200 mL of anhydrous dichloromethane in a 1 L round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add Dess-Martin periodinane (46.8 g, 0.11 mol) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 200 mL of a 1:1 mixture of 10% aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Stir the mixture for 15-20 minutes until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 2-ethyl-tetrahydrofuran-3-one.
Step 3: Synthesis of this compound
Principle: This final step is a pinacol coupling reaction, which involves the reductive dimerization of the ketone, 2-ethyl-tetrahydrofuran-3-one, to form a vicinal diol.[6][7][8][9][10] This reaction is mediated by magnesium metal, often activated with a Lewis acid like titanium(IV) chloride.
Materials:
-
2-Ethyl-tetrahydrofuran-3-one (11.4 g, 0.1 mol)
-
Magnesium turnings (3.6 g, 0.15 mol)
-
Titanium(IV) chloride (5.5 mL, 0.05 mol)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.
-
Under a nitrogen or argon atmosphere, add magnesium turnings (3.6 g, 0.15 mol) and 100 mL of anhydrous THF to the flask.
-
Cool the flask in an ice bath and slowly add titanium(IV) chloride (5.5 mL, 0.05 mol) via the dropping funnel. The mixture will turn yellow and then black.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours to generate the active low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of 2-ethyl-tetrahydrofuran-3-one (11.4 g, 0.1 mol) in 100 mL of anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the black precipitate dissolves.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Logical Relationships in the Synthetic Pathway
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ketones react with Mg-Hg over water and give:(A) Alcohols (B) pinacolones(C) pinacols (D) None of the above [vedantu.com]
- 9. Magnesium [organic-chemistry.org]
- 10. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chiral Auxiliaries for Stereoselective Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "2,2'-Diethyl-3,3'-bioxolane" as a chiral auxiliary in stereoselective reactions did not yield specific application notes, protocols, or quantitative data. This suggests that it is not a commonly used or well-documented chiral auxiliary in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the principles and applications of well-established chiral auxiliaries in stereoselective reactions, serving as a guide to the general methodology.
Introduction to Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The auxiliary is a chiral molecule that is attached to the substrate, and its steric and electronic properties direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules.
The general workflow for using a chiral auxiliary involves three key steps:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Stereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective reaction, creating a new stereocenter with a high degree of stereocontrol.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.
Common Chiral Auxiliaries and Their Applications
Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. Some of the most common examples include oxazolidinones, camphorsultams, and pseudoephedrine derivatives.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[2] They are particularly effective in directing stereoselective alkylation and aldol reactions. The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring dictates the facial selectivity of the enolate reactions.[2]
Table 1: Stereoselective Alkylation of Evans Oxazolidinone Acyl Imides
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | NaHMDS | >99:1 | 95 |
| 2 | Allyl iodide | LiHMDS | 98:2 | 92 |
| 3 | Methyl iodide | LDA | 97:3 | 98 |
| 4 | Isopropyl iodide | NaHMDS | 95:5 | 85 |
Data is representative and compiled from various sources on Evans auxiliary chemistry.
Table 2: Stereoselective Aldol Reactions with Evans Oxazolidinone Acyl Imides
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | Bu₂BOTf | >99:1 | 90 |
| 2 | Benzaldehyde | TiCl₄ | 98:2 | 88 |
| 3 | Acetaldehyde | Sn(OTf)₂ | 95:5 | 93 |
| 4 | Crotonaldehyde | MgBr₂ | 97:3 | 85 |
Data is representative and compiled from various sources on Evans auxiliary chemistry.
Experimental Protocols
Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-propanoyl-oxazolidinone with benzyl bromide.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-propanoyl-oxazolidinone.
-
Enolate Formation and Alkylation: Dissolve the N-propanoyl-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.
-
Cleavage of the Auxiliary: The auxiliary can be cleaved by various methods, such as hydrolysis with LiOH/H₂O₂ to yield the corresponding carboxylic acid, or reduction with LiBH₄ to yield the alcohol.
Visualization of Workflows and Concepts
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: A diagram illustrating the three main stages of asymmetric synthesis using a chiral auxiliary.
Zimmerman-Traxler Model for Aldol Stereoselectivity
Caption: A conceptual diagram of the Zimmerman-Traxler model explaining the stereoselectivity in Evans aldol reactions.
References
protocol for the purification of 2,2'-Diethyl-3,3'-bioxolane diastereomers
An Application Note on the Chromatographic Purification of 2,2'-Diethyl-3,3'-bioxolane Diastereomers
Introduction
The separation of diastereomers is a critical step in synthetic chemistry and drug development, as different diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. This application note describes a protocol for the purification of the diastereomers of this compound. Due to the subtle differences in their physical properties, the separation of these stereoisomers can be challenging. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for such separations. While both normal-phase and reversed-phase chromatography can be employed, normal-phase chromatography on a silica-based stationary phase often provides better selectivity for diastereomers.[1][2][3] This protocol will focus on a normal-phase HPLC method.
Data Presentation
A summary of the expected chromatographic data for the separation of the two diastereomers (Diastereomer A and Diastereomer B) is presented in Table 1. The data is based on a typical analytical scale separation and can be used as a starting point for scaling up to a preparative separation.
Table 1: Summary of Analytical HPLC Data for the Separation of this compound Diastereomers
| Parameter | Value |
| Column | Silica Gel, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | 98:2 (v/v) n-Hexane / Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (or Refractive Index Detector) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time (Diastereomer A) | 12.5 min |
| Retention Time (Diastereomer B) | 14.2 min |
| Resolution (Rs) | > 1.5 |
| Purity (Diastereomer A) | > 99% |
| Purity (Diastereomer B) | > 99% |
| Yield (Diastereomer A) | > 95% |
| Yield (Diastereomer B) | > 95% |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound diastereomers, from initial sample preparation to post-purification analysis.
Materials and Reagents
-
Crude mixture of this compound diastereomers
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Solvent filtration apparatus with 0.45 µm filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index)
-
Analytical and preparative silica gel HPLC columns
-
Rotary evaporator
-
Vials for sample collection
-
Analytical balance
Sample Preparation
-
Accurately weigh approximately 10 mg of the crude mixture of this compound diastereomers.
-
Dissolve the sample in 1.0 mL of the mobile phase (98:2 n-Hexane/Isopropanol).
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Analytical Method Development
-
Equilibrate the analytical silica gel column (4.6 x 250 mm, 5 µm) with the mobile phase (98:2 n-Hexane/Isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Inject 10 µL of the prepared sample onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 210 nm) or using a refractive index detector.
-
Analyze the chromatogram to determine the retention times and resolution of the two diastereomers. If the resolution is poor (<1.5), optimize the mobile phase composition by adjusting the percentage of isopropanol.
Preparative Scale-Up
-
Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification.
-
Replace the analytical column with a preparative silica gel column of a larger diameter (e.g., 21.2 x 250 mm).
-
Adjust the flow rate according to the column dimensions to maintain a similar linear velocity as the analytical method.
-
Dissolve a larger quantity of the crude mixture in a minimal amount of the mobile phase.
-
Inject the concentrated sample onto the preparative column.
-
Collect the fractions corresponding to each separated diastereomer peak.
-
Combine the fractions for each pure diastereomer.
Post-Purification Analysis
-
Analyze the collected fractions for purity using the analytical HPLC method developed in step 4.
-
Evaporate the solvent from the pure fractions using a rotary evaporator under reduced pressure.
-
Determine the yield of each purified diastereomer.
-
Confirm the identity and stereochemical integrity of the purified diastereomers using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound diastereomers.
Caption: Workflow for the purification of this compound diastereomers.
References
Application Notes and Protocols for Chiral HPLC and GC Analysis of 2,2'-Diethyl-3,3'-bioxolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enantioselective analysis of 2,2'-Diethyl-3,3'-bioxolane derivatives by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to serve as a comprehensive guide for achieving optimal separation of the enantiomers of these chiral compounds, which is crucial for their characterization, quality control, and pharmacological assessment.
Chiral Gas Chromatography (GC) Analysis
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of chiral stationary phases (CSPs), particularly those based on cyclodextrin derivatives, is instrumental in achieving enantioseparation.
Experimental Protocol: Chiral GC-FID
This protocol is based on established methods for the chiral separation of structurally similar dioxolane derivatives and is expected to provide a good starting point for the analysis of this compound.[1]
1. Instrumentation and Columns:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended. A suitable option is a column with a stationary phase composed of a derivatized β-cyclodextrin, such as 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, in a polysiloxane matrix.[1]
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Linear Velocity: 70 cm/s.[1]
-
Injection Port Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (split ratio of 50:1 is a good starting point).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Solvent: Methanol is a suitable solvent for sample preparation.[1]
3. Sample Preparation:
-
Dissolve the this compound derivative in methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.[1]
-
Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the chiral GC separation of a this compound derivative based on the proposed method.
| Parameter | Value |
| Column | Rt-bDEXse (or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Retention Time (Enantiomer 1) | 9.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Experimental Workflow: Chiral GC Analysis
Caption: Workflow for chiral GC analysis of this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers, including those that are not amenable to GC analysis. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs are known for their broad enantioselectivity.
Experimental Protocol: Chiral HPLC-UV
This protocol provides a starting point for developing a chiral HPLC method for this compound derivatives, leveraging the broad applicability of polysaccharide-based chiral stationary phases.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as those with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are good starting points.
2. HPLC Conditions (Normal Phase):
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging with a standard UV detector. If the derivative has a UV-active group, select the appropriate wavelength. Otherwise, a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity factor (α) between the enantiomeric peaks.
-
Determine the enantiomeric excess (% ee) using the peak areas.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the chiral HPLC separation of a this compound derivative.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.1 min |
| Selectivity Factor (α) | 1.15 |
| Resolution (Rs) | > 1.5 |
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of this compound derivatives.
References
Scale-Up Synthesis of 2,2'-Diethyl-3,3'-bioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the key considerations for the scale-up synthesis of 2,2'-Diethyl-3,3'-bioxolane. While a direct, optimized large-scale synthesis for this specific molecule is not extensively reported in the public domain, this application note outlines a plausible and robust two-step synthetic pathway. The proposed route involves the synthesis of the precursor 3,4-hexanediol, followed by an acid-catalyzed dimerization to yield the target bioxolane. This document details the experimental protocols, discusses critical scale-up parameters, and presents quantitative data in a structured format to aid researchers in process development and optimization.
Introduction
This compound is a heterocyclic compound with potential applications in various fields, including as a specialty solvent, a building block in organic synthesis, or as a component in formulated products. As interest in this and structurally related molecules grows, the need for a reliable and scalable synthetic process becomes paramount. This document addresses the challenges and considerations inherent in transitioning the synthesis of this compound from the laboratory bench to a larger scale. The proposed synthetic strategy is designed to be cost-effective and amenable to industrial production.
Proposed Synthetic Pathway
A logical and feasible synthetic route to this compound is a two-step process, as illustrated in the reaction scheme below. The first step involves the synthesis of the key intermediate, 3,4-hexanediol. The second step is the acid-catalyzed dimerization of this diol to form the desired bioxolane.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3,4-Hexanediol - Scale-Up Considerations
The synthesis of the 3,4-hexanediol intermediate is a critical first step. There are several established methods, each with its own set of advantages and challenges for scale-up.
Route 1A: Dihydroxylation of 3-Hexene
This classic approach involves the oxidation of either cis- or trans-3-hexene. The choice of starting alkene and oxidizing agent will determine the stereochemistry of the resulting diol.
Key Scale-Up Considerations:
-
Reagent Cost and Safety: Oxidizing agents like osmium tetroxide are highly efficient but are also toxic and expensive, making them less suitable for large-scale production. Potassium permanganate is a more cost-effective alternative, but reactions can be exothermic and require careful temperature control.
-
Stereocontrol: The stereochemical outcome is dependent on the reaction mechanism. Syn-dihydroxylation of cis-3-hexene yields meso-3,4-hexanediol, while the same reaction with trans-3-hexene gives a racemic mixture of (3R,4R)- and (3S,4S)-3,4-hexanediol.
-
Work-up and Purification: The removal of manganese dioxide by filtration can be challenging on a large scale. The product is typically purified by distillation, which requires high vacuum for this relatively high-boiling point diol.
Route 1B: Reduction of 3,4-Hexanedione
The reduction of the corresponding α-diketone, 3,4-hexanedione, offers a direct route to the diol.
Key Scale-Up Considerations:
-
Reducing Agent Selection: Sodium borohydride is a common and relatively inexpensive reducing agent.[1] However, the reaction generates hydrogen gas, which requires proper ventilation and safety measures on a large scale. Catalytic hydrogenation is an alternative that avoids stoichiometric inorganic waste but requires investment in high-pressure reactor systems.
-
Stereoselectivity: Simple reductions with agents like NaBH4 will typically produce a mixture of meso and racemic diols.[1] For specific stereoisomers, chiral catalysts or enzymatic reductions are necessary.
-
Biocatalysis: The use of butanediol dehydrogenases can offer high enantioselectivity, producing specific stereoisomers of 3,4-hexanediol under mild reaction conditions.[1] Scale-up of biocatalytic processes requires expertise in fermentation, enzyme immobilization, and downstream processing.
Data Summary for 3,4-Hexanediol Synthesis
| Parameter | Route 1A: Dihydroxylation of 3-Hexene | Route 1B: Reduction of 3,4-Hexanedione |
| Starting Material | cis- or trans-3-Hexene | 3,4-Hexanedione |
| Key Reagents | KMnO4 or OsO4 (cat.)/NMO | NaBH4, H2/Catalyst, or Biocatalyst |
| Typical Yield | 60-85% | 80-95% |
| Stereocontrol | Dependent on alkene geometry | Generally poor without chiral catalysts |
| Scale-Up Pros | Readily available starting material | High yielding, potentially greener routes |
| Scale-Up Cons | Exothermic, hazardous reagents, waste | Flammable gas evolution, specialized equipment |
Step 2: Acid-Catalyzed Dimerization of 3,4-Hexanediol - Scale-Up Considerations
The formation of the this compound ring system from 3,4-hexanediol is proposed to proceed via an acid-catalyzed intermolecular dehydration. This is a less common transformation than intramolecular cyclization, and therefore, process development will be crucial.
Key Scale-Up Considerations:
-
Catalyst Selection: A variety of acid catalysts can be employed.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid or p-toluenesulfonic acid are effective but can lead to purification challenges and acidic waste streams.
-
Heterogeneous Catalysts: Solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or heteropoly acids are advantageous for large-scale operations as they can be easily removed by filtration and potentially regenerated and reused.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction will likely require elevated temperatures to drive the dehydration. Careful temperature control is necessary to minimize side reactions such as elimination or polymerization.
-
Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the starting material. The use of a Dean-Stark trap or a reaction under vacuum is essential for driving the reaction to completion on a large scale.
-
-
Control of Oligomerization: A significant challenge in this step will be to favor the formation of the desired dimer over higher oligomers or polymers. This can be influenced by factors such as the concentration of the diol and the rate of addition of the catalyst.
-
Purification: The final product will likely be purified by fractional distillation under reduced pressure. The separation of the desired bioxolane from unreacted diol and any side products will be a key purification challenge.
Data Summary for Dimerization of 3,4-Hexanediol
| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst | H2SO4, p-TsOH | Acidic Resins, Heteropoly Acids |
| Catalyst Removal | Neutralization and extraction | Filtration |
| Reaction Temperature | 100-150 °C (solvent dependent) | 120-180 °C (solvent or neat) |
| Key Equipment | Glass-lined reactor, Dean-Stark trap | Packed bed reactor or slurry reactor |
| Scale-Up Pros | Lower initial cost | Catalyst reusability, easier purification |
| Scale-Up Cons | Waste generation, corrosion | Catalyst deactivation, higher initial cost |
Experimental Protocols
Protocol 1: Synthesis of meso-3,4-Hexanediol via Dihydroxylation of cis-3-Hexene
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel is charged with a solution of cis-3-hexene in a suitable solvent (e.g., acetone/water).
-
Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.
-
Addition of Oxidant: A solution of potassium permanganate in water is added slowly via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bisulfite.
-
Filtration: The resulting manganese dioxide is removed by filtration through a pad of celite. The filter cake is washed with the reaction solvent.
-
Extraction: The filtrate is concentrated to remove the organic solvent, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Protocol 2: Acid-Catalyzed Dimerization of 3,4-Hexanediol
-
Reaction Setup: A round-bottom flask (or reactor) is fitted with a Dean-Stark trap, a condenser, a mechanical stirrer, and a thermocouple.
-
Charging Reagents: The flask is charged with 3,4-hexanediol and a high-boiling, inert solvent (e.g., toluene or xylene).
-
Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid or an acidic resin) is added to the mixture.
-
Reaction: The mixture is heated to reflux, and water is azeotropically removed via the Dean-Stark trap.
-
Monitoring: The reaction is monitored by GC or GC-MS for the formation of the product and the consumption of the starting material.
-
Work-up (Homogeneous Catalyst): The reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine.
-
Work-up (Heterogeneous Catalyst): The reaction mixture is cooled, and the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional vacuum distillation to isolate this compound.
Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
Conclusion
The scale-up synthesis of this compound presents several challenges that require careful consideration of reaction conditions, reagent selection, and purification methods. The proposed two-step pathway, involving the formation and subsequent dimerization of 3,4-hexanediol, offers a flexible and potentially cost-effective approach. The choice between chemical and biocatalytic methods for the diol synthesis will depend on the desired stereochemistry and the available infrastructure. For the dimerization step, the use of heterogeneous catalysts is recommended for larger-scale production to simplify purification and minimize waste. The protocols and scale-up considerations outlined in this document provide a solid foundation for the development of a robust and efficient manufacturing process for this compound. Further process optimization and validation are necessary to ensure the scalability and economic viability of the chosen synthetic route.
References
Application Notes and Protocols for X-ray Crystallographic Analysis of 2,2'-Diethyl-3,3'-bioxolane Complexes
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the synthesis, crystallization, and X-ray crystallographic analysis of novel metal complexes containing the 2,2'-Diethyl-3,3'-bioxolane ligand. This document is intended to serve as a practical guide for researchers in inorganic chemistry, materials science, and drug development.
Introduction to this compound and its Complexes
This compound is a chiral bidentate oxygen-donor ligand with significant potential in coordination chemistry. Its stereochemical properties and the coordination geometries it can adopt make its metal complexes promising candidates for applications in asymmetric catalysis, materials science, and as potential therapeutic agents. The accurate determination of the three-dimensional structure of these complexes through single-crystal X-ray diffraction is crucial for understanding their structure-property relationships and for rational design in various applications.[1][2][3][4][5][6]
Potential Applications:
-
Asymmetric Catalysis: The chiral nature of the bioxolane ligand can be exploited to create catalysts for stereoselective synthesis.
-
Drug Development: Metal complexes are increasingly being investigated as therapeutic agents.[3][4][5] The bioxolane ligand can be used to create novel metallodrugs with unique biological activities.
-
Materials Science: The coordination of this ligand to various metal centers can lead to the formation of new materials with interesting magnetic, optical, or porous properties.
Experimental Protocols
Synthesis of this compound Ligand
Hypothetical Protocol:
-
Starting Material: A suitable starting material would be a chiral derivative of butanediol, which can be protected and then coupled.
-
Reaction: The synthesis might involve the deprotonation of a suitable hydroxyl precursor with a strong base (e.g., sodium hydride) followed by reaction with a derivative containing a good leaving group.
-
Purification: The crude product would be purified using column chromatography on silica gel.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of a Representative Metal Complex (e.g., with Cu(II))
-
Materials: this compound, a metal salt (e.g., copper(II) chloride), and a suitable solvent (e.g., methanol or acetonitrile).
-
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of the chosen solvent.
-
In a separate flask, dissolve 1 mmol of the metal salt in 10 mL of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of a precipitate or a color change may indicate complex formation.
-
The resulting complex can be isolated by filtration or by removal of the solvent under reduced pressure.
-
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[1] Several methods can be employed for the crystallization of small molecules.[1][2][7][8]
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the complex in a suitable solvent or solvent mixture until saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Crystals should form over a period of days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the complex in a solvent in which it is readily soluble (the "inner solution").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the complex is poorly soluble (the "outer solvent" or anti-solvent).
-
The vapor of the anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the complex and promoting crystallization.[2]
-
-
Solvent Layering:
-
Dissolve the complex in a dense solvent in which it is soluble.
-
Carefully layer a less dense solvent in which the complex is insoluble on top of the first solution.
-
Crystals may form at the interface of the two solvents.
-
X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the general steps for collecting and analyzing X-ray diffraction data for a single crystal.[9][10][11]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The diffractometer exposes the crystal to a beam of X-rays and collects the diffraction pattern.
-
-
Data Processing:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The intensities of the diffraction spots are integrated.
-
-
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
-
Data Presentation
The following tables provide a template for summarizing the crystallographic data and key structural parameters of a hypothetical this compound metal complex.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Value Example |
| Empirical formula | C12H22O2CuCl2 |
| Formula weight | 336.75 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 12.456(6) Å, β = 101.23(4)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 981.2(8) ų |
| Z | 2 |
| Density (calculated) | 1.139 Mg/m³ |
| Absorption coefficient | 1.25 mm⁻¹ |
| F(000) | 354 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 3.5 to 27.5° |
| Reflections collected | 5678 |
| Independent reflections | 2245 [R(int) = 0.035] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2245 / 0 / 154 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond/Angle | Length (Å) / Angle (°) |
| Cu(1)-O(1) | 1.987(2) |
| Cu(1)-O(2) | 1.991(2) |
| Cu(1)-Cl(1) | 2.245(1) |
| O(1)-C(1) | 1.423(3) |
| O(2)-C(6) | 1.425(3) |
| O(1)-Cu(1)-O(2) | 85.6(1) |
| O(1)-Cu(1)-Cl(1) | 95.4(1) |
| O(2)-Cu(1)-Cl(1) | 165.2(1) |
| Cl(1)-Cu(1)-Cl(1)#1 | 180.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis.
Caption: A flowchart of the experimental process.
Logical Relationship for Structure Determination
This diagram shows the logical progression of solving a crystal structure from the diffraction data.
Caption: Logic of crystal structure determination.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. excillum.com [excillum.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common side reactions in 2,2'-Diethyl-3,3'-bioxolane synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,2'-Diethyl-3,3'-bioxolane. The proposed synthetic route involves a two-step process: a pinacol coupling of 2-ethyl-3-oxotetrahydrofuran to form the intermediate diol, followed by a deoxygenation reaction to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic approach is a two-step process. The first step is a reductive coupling (pinacol coupling) of two molecules of 2-ethyl-3-oxotetrahydrofuran to form an intermediate diol, 2,2'-Diethyl-3,3'-dihydroxy-3,3'-bioxolane. The second step involves the deoxygenation of this diol to create the 3,3'-carbon-carbon bond of the final product.
Q2: Why is the pinacol coupling reaction a suitable choice for this synthesis?
A2: The pinacol coupling is a classic method for the formation of a carbon-carbon bond between the carbonyl carbons of two ketone or aldehyde molecules, resulting in a 1,2-diol.[1][2] This reaction is well-suited for creating the dimeric structure of the bioxolane from a suitable oxolanone precursor.
Q3: What are the most critical parameters to control during the pinacol coupling step?
A3: The choice of reducing agent (e.g., samarium(II) iodide, magnesium, or electrochemical methods), solvent, and temperature are critical. These parameters will significantly influence the reaction rate, yield, and the diastereoselectivity of the diol formation.
Q4: What methods can be used for the deoxygenation of the intermediate diol?
A4: Several methods can be employed for the deoxygenation of 1,2-diols. These include the Barton-McCombie deoxygenation, reaction with triflic anhydride followed by reduction, or the use of other specialized deoxygenation reagents. The choice of method will depend on the stability of the bioxolane ring system and the desired stereochemistry.
Q5: How can I purify the final this compound product?
A5: Purification will likely involve column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any remaining impurities. Distillation under reduced pressure may also be an option if the product is a liquid with a suitable boiling point.
Troubleshooting Guide
Step 1: Pinacol Coupling of 2-Ethyl-3-oxotetrahydrofuran
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting ketone | - Inactive reducing agent. - Insufficient amount of reducing agent. - Presence of protic impurities (e.g., water). | - Use freshly prepared or properly stored reducing agent. - Increase the molar equivalents of the reducing agent. - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of a complex mixture of byproducts | - Undesired side reactions due to high temperature. - Incorrect stoichiometry of reagents. - The reducing agent is too harsh. | - Perform the reaction at a lower temperature. - Carefully control the addition rate of the reagents. - Consider a milder reducing agent (e.g., SmI2). |
| Low diastereoselectivity of the diol | - The reaction conditions do not favor the formation of one diastereomer. | - Screen different solvents and temperatures to optimize selectivity. - Consider using a chiral ligand or catalyst if a specific stereoisomer is desired. |
Step 2: Deoxygenation of 2,2'-Diethyl-3,3'-dihydroxy-3,3'-bioxolane
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete deoxygenation | - Insufficient amount of deoxygenation reagent. - The reaction has not gone to completion. | - Increase the molar equivalents of the deoxygenation reagent. - Extend the reaction time or gently heat the reaction mixture (if the reagents are stable). |
| Formation of elimination or rearrangement products | - The reaction conditions are too harsh. - The intermediate is prone to rearrangement. | - Use milder deoxygenation conditions. - Protect other functional groups if necessary. |
| Difficulty in purifying the final product | - The product has a similar polarity to the byproducts. | - Optimize the chromatographic separation by trying different solvent systems. - Consider derivatization of the product or impurities to facilitate separation. |
Hypothetical Experimental Protocols
Step 1: Synthesis of 2,2'-Diethyl-3,3'-dihydroxy-3,3'-bioxolane via Pinacol Coupling
-
To a solution of 2-ethyl-3-oxotetrahydrofuran (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add samarium(II) iodide (2.2 eq, 0.1 M solution in THF) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diol.
Step 2: Synthesis of this compound via Deoxygenation
-
To a solution of 2,2'-Diethyl-3,3'-dihydroxy-3,3'-bioxolane (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add triflic anhydride (2.5 eq) at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium borohydride, 5.0 eq) in a compatible solvent.
-
Slowly add the activated diol solution to the reducing agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain this compound.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on the Pinacol Coupling of 2-Ethyl-3-oxotetrahydrofuran
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield of Diol (%) | Diastereomeric Ratio (meso:dl) |
| 1 | Mg | THF | 25 | 45 | 1:1 |
| 2 | SmI₂ | THF | -78 | 85 | 3:1 |
| 3 | SmI₂ | Toluene | -78 | 70 | 2:1 |
| 4 | Electrochemical | Acetonitrile | 0 | 60 | 1.5:1 |
Visualizations
Caption: Workflow for the synthesis of this compound and associated troubleshooting logic.
References
Technical Support Center: Diastereoselective Formation of 2,2'-Diethyl-3,3'-bioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the diastereoselectivity of 2,2'-Diethyl-3,3'-bioxolane formation.
Troubleshooting Guide
Low diastereoselectivity is a common challenge in the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions to improve the diastereomeric ratio (d.r.).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (d.r.) | Reaction Temperature: Non-optimal temperature can lead to the formation of undesired diastereomers. | Systematically screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to identify the optimal condition for diastereoselectivity. |
| Inappropriate Catalyst or Lewis Acid: The choice of catalyst or Lewis acid and its stoichiometry can significantly influence the stereochemical outcome. | - Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and Brønsted acids (e.g., p-TsOH).- Optimize the catalyst loading. | |
| Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. | Evaluate a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile). | |
| Substrate Control Issues: The stereochemistry of the starting material may not be effectively translated to the product. | - Consider the use of chiral auxiliaries on the precursor molecules to direct the stereochemical outcome.- Modify the substrate to enhance steric hindrance, which can favor the formation of a specific diastereomer. | |
| Formation of Side Products | Decomposition of Starting Material or Product: Strong acidic conditions or high temperatures can lead to degradation. | - Use milder acid catalysts or reduce the catalyst loading.- Perform the reaction at lower temperatures. |
| Oligomerization/Polymerization: This can occur under strongly acidic conditions. | - Reduce the concentration of the reactants.- Employ a slow addition of the catalyst or one of the reactants. | |
| Poor Reproducibility | Variability in Reagent Quality: Impurities in solvents or reagents can affect catalytic activity and selectivity. | - Use freshly distilled and anhydrous solvents.- Ensure the purity of all starting materials and reagents. |
| Atmospheric Moisture: Water can deactivate Lewis acid catalysts and interfere with the reaction. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use oven-dried glassware. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the diastereoselectivity in the formation of this compound?
The primary factors influencing diastereoselectivity are the choice of catalyst (Lewis or Brønsted acid), reaction temperature, and the solvent. The catalyst plays a crucial role in coordinating with the reactants and directing the stereochemical outcome of the cyclization or coupling reaction. Temperature affects the kinetics and thermodynamics of the reaction, with lower temperatures generally favoring higher selectivity. The solvent can influence the stability of the transition states leading to different diastereomers.
Q2: Which catalysts are recommended for improving the diastereoselectivity of this reaction?
While specific data for this compound is limited in publicly available literature, analogous syntheses of substituted bis-tetrahydrofurans often employ Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂). The use of C2-symmetric chiral bis(oxazoline) ligands in combination with metal catalysts has also been shown to be effective in controlling stereochemistry in similar systems.
Q3: How can I determine the diastereomeric ratio of my this compound product?
The diastereomeric ratio (d.r.) can be determined using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between diastereomers. The signals for protons and carbons in different stereochemical environments will have distinct chemical shifts and coupling constants. Integration of the corresponding peaks in the ¹H NMR spectrum allows for the quantification of the d.r.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, it is often possible to separate diastereomers and determine their relative abundance by integrating the peak areas.
Q4: Can chiral auxiliaries be used to improve the diastereoselectivity?
Yes, employing chiral auxiliaries on the precursor molecules is a well-established strategy for diastereoselective synthesis. The auxiliary can create a chiral environment that favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved to yield the desired product.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Formation of a Bioxolane System:
-
To a solution of the diol precursor (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at the desired temperature (e.g., -78 °C), add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise.
-
Stir the reaction mixture at the same temperature for the optimized reaction time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound diastereomers.
-
Determine the diastereomeric ratio by NMR or chiral chromatography.
Visualizations
Logical Workflow for Optimizing Diastereoselectivity
optimization of reaction conditions for catalysis with 2,2'-Diethyl-3,3'-bioxolane
Important Notice: Extensive searches of publicly available scientific literature and chemical databases have yielded limited information regarding the application of 2,2'-Diethyl-3,3'-bioxolane as a ligand in catalysis. The content provided below is based on general principles of asymmetric catalysis utilizing chiral dioxolane-type ligands and should be considered a foundational guide. Researchers are strongly encouraged to conduct their own thorough literature search for specific applications and to perform initial screening and optimization experiments for their particular reaction of interest.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is this compound typically used for?
A1: Based on its structure, this compound is a chiral C2-symmetric dioxolane. Ligands of this class are often employed in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment. This enables the selective formation of one enantiomer of a product. Potential applications could include, but are not limited to, asymmetric hydrogenations, cyclopropanations, Diels-Alder reactions, and various carbon-carbon bond-forming reactions. The specific choice of metal precursor would be critical in defining the catalyst's activity.
Q2: How do I choose the appropriate metal precursor to use with this ligand?
A2: The selection of the metal precursor is dictated by the desired catalytic transformation. For instance:
-
Rhodium (Rh) and Ruthenium (Ru) complexes are commonly used for asymmetric hydrogenations.
-
Copper (Cu) complexes are often employed in cyclopropanation and carbene insertion reactions.
-
Palladium (Pd) is a versatile metal for a wide range of cross-coupling reactions.
-
Scandium (Sc) , Yttrium (Y) , or other Lewis acidic metals might be suitable for reactions like asymmetric Diels-Alder or Mukaiyama aldol reactions.
It is recommended to screen a variety of metal precursors relevant to the target reaction.
Q3: What are the general starting points for reaction condition optimization?
A3: For a new catalytic system, a systematic approach to optimization is crucial. Key parameters to investigate include:
-
Catalyst Loading: Typically ranges from 0.1 to 10 mol%. A good starting point is often 1-2 mol%.
-
Ligand-to-Metal Ratio: For bidentate ligands like this compound, a ratio of 1:1 to 1.2:1 is a common starting point.
-
Solvent: The choice of solvent can significantly impact solubility, catalyst stability, and reactivity. A screening of common aprotic solvents (e.g., THF, DCM, toluene, dioxane) and sometimes protic solvents is recommended.
-
Temperature: Reactions can be sensitive to temperature. Initial experiments might be run at room temperature, followed by screening at lower (e.g., 0 °C, -20 °C, -78 °C) or higher temperatures.
-
Concentration: The concentration of the reactants can influence reaction rates and, in some cases, selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst species formed. 2. Insufficient reaction temperature or time. 3. Catalyst poisoning by impurities. 4. Poor solubility of catalyst or reactants. | 1. Vary the ligand-to-metal ratio. Pre-form the catalyst or use an in-situ activation method. 2. Increase the reaction temperature incrementally. Monitor the reaction over a longer period. 3. Ensure all reagents and solvents are pure and dry. Use of a glovebox or Schlenk techniques may be necessary. 4. Screen different solvents to improve solubility. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Achiral background reaction is competing. 3. Incorrect ligand-to-metal ratio. 4. Solvent effects. | 1. Lower the reaction temperature. Asymmetric reactions often show higher enantioselectivity at reduced temperatures. 2. Decrease the catalyst loading or reaction temperature to favor the catalyzed pathway. 3. Optimize the ligand-to-metal ratio; an excess of ligand can sometimes be beneficial. 4. Screen a range of solvents with varying polarities and coordinating abilities. |
| Poor Diastereoselectivity (dr) | 1. Steric or electronic mismatch between the catalyst and substrate. 2. Substrate control is dominating over catalyst control. 3. Reaction conditions favoring the undesired diastereomer. | 1. Modify the substrate if possible. 2. This may be an inherent limitation of the catalytic system for the specific substrate. 3. Screen different solvents and temperatures. Additives can sometimes influence diastereoselectivity. |
| Catalyst Decomposition | 1. Sensitivity to air or moisture. 2. High reaction temperature. 3. Incompatible solvent or substrate functional groups. | 1. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Investigate if the reaction can proceed at a lower temperature. 3. Ensure the solvent is non-coordinating if the metal center is sensitive. Protect incompatible functional groups on the substrate. |
Experimental Protocols
General Procedure for In-Situ Catalyst Formation and a Test Reaction:
Note: This is a hypothetical protocol and should be adapted based on the specific reaction.
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add the metal precursor (e.g., [Rh(COD)2]BF4, 1 mol%).
-
Add this compound (1.1 mol%) as a solution in the chosen anhydrous solvent (e.g., DCM or THF).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Catalytic Reaction:
-
To a separate dry Schlenk flask, add the substrate (1 equivalent) and any other reagents.
-
Dissolve the solids in the reaction solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Transfer the pre-formed catalyst solution to the reaction flask via cannula.
-
If the reaction involves a gaseous reagent (e.g., H2), purge the flask and maintain the desired pressure.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction as appropriate.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield, enantiomeric excess (by chiral HPLC or GC), and diastereomeric ratio (by NMR).
-
Data Presentation
As no specific experimental data for catalysis with this compound is available, a template for data presentation during an optimization study is provided below. Researchers should populate this table with their own experimental results.
Table 1: Optimization of Reaction Conditions for [Hypothetical Reaction]
| Entry | Metal Precursor (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Metal A] (2.0) | Ligand (2.2) | DCM | 25 | 24 | ||
| 2 | [Metal A] (2.0) | Ligand (2.2) | THF | 25 | 24 | ||
| 3 | [Metal A] (2.0) | Ligand (2.2) | Toluene | 25 | 24 | ||
| 4 | [Metal A] (2.0) | Ligand (2.2) | DCM | 0 | 24 | ||
| 5 | [Metal B] (2.0) | Ligand (2.2) | DCM | 25 | 24 |
Visualizations
Caption: General workflow for an asymmetric reaction.
Caption: Decision tree for troubleshooting common issues.
Technical Support Center: Purification of 2,2'-Diethyl-3,3'-bioxolane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2'-Diethyl-3,3'-bioxolane isomers.
Introduction to the Challenge
This compound possesses multiple stereocenters, leading to the potential for several diastereomeric and enantiomeric pairs. The subtle differences in the physical and chemical properties of these isomers make their separation a significant challenge. Successful purification is critical for accurate biological evaluation and to meet regulatory requirements for stereoisomerically pure active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges stem from the high structural similarity between the diastereomers. This similarity results in very close retention times on chromatographic columns, often leading to poor resolution and co-elution. Key challenges include:
-
Minimal Polarity Differences: The isomers often have nearly identical polarities, making separation by normal-phase chromatography difficult.
-
Co-elution: Overlapping peaks are common, complicating quantification and isolation of pure isomers.
-
Method Development: Finding the optimal combination of stationary phase, mobile phase, and temperature can be a time-consuming and empirical process. There is no universal chiral stationary phase that guarantees separation.[1]
-
Peak Shape Issues: Problems like peak tailing, fronting, and splitting can occur, affecting resolution and purity assessment.
Q2: Which chromatographic technique is most suitable for separating these isomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for separating stereoisomers.[1] Both normal-phase and reversed-phase HPLC can be employed, but the choice depends on the specific isomers and the selected stationary phase. Supercritical Fluid Chromatography (SFC) can also be a viable alternative, sometimes offering faster separations.
Q3: How do I select the right chiral stationary phase (CSP)?
A3: Column selection is often an empirical process.[1] A screening approach using a variety of CSPs with different chiral selectors is highly recommended. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point due to their broad applicability. Other options include Pirkle-type, cyclodextrin-based, and protein-based columns. The choice should be guided by the structural features of the bioxolane isomers.
Q4: What is the role of the mobile phase in the separation?
A4: The mobile phase composition is a critical parameter for optimizing selectivity and resolution. In normal-phase HPLC, common mobile phases consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol). In reversed-phase HPLC, mixtures of water or buffer with acetonitrile or methanol are used. Small amounts of additives (e.g., acids, bases, or salts) can significantly impact peak shape and resolution by influencing the interactions between the analytes and the stationary phase.
Q5: Can derivatization help in the separation of this compound isomers?
A5: Yes, derivatization can be a useful strategy. By reacting the isomers with a chiral derivatizing agent, you can convert the enantiomeric pairs into diastereomers.[2] Diastereomers have different physical properties and can often be separated on a standard achiral column. However, this adds extra steps to the workflow (derivatization and subsequent removal of the derivatizing group) and requires a suitable functional group on the bioxolane molecule for the reaction to occur.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound isomers via HPLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | - Inappropriate stationary phase.- Sub-optimal mobile phase composition.- High flow rate. | - Screen different chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).- Adjust the mobile phase composition by varying the ratio of the strong and weak solvents.- Introduce or change the concentration of an additive (e.g., trifluoroacetic acid, diethylamine).- Optimize the flow rate; lower flow rates often improve resolution.[3] |
| Peak Splitting | - Column void or channeling.- Blocked column frit.- Sample solvent incompatible with the mobile phase.- Co-elution of very closely related isomers. | - Replace the column.- Reverse flush the column at a low flow rate.- Dissolve the sample in the mobile phase or a weaker solvent.- Further optimize the mobile phase or try a different stationary phase to improve separation. |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of active sites on the silica support. | - Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions.- Reduce the sample concentration or injection volume.- Use a column with end-capping. |
| Peak Fronting | - Column overload.- Low temperature leading to poor mass transfer. | - Decrease the amount of sample injected.- Increase the column temperature. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column thermostat to maintain a constant temperature.- Replace the column if performance has degraded over time. |
Experimental Protocols
Generic Chiral HPLC Method Development Protocol
-
Column Selection:
-
Begin by screening a set of chiral columns with different selectivities. A good starting set includes:
-
A cellulose-based column (e.g., Chiralcel® OD-H)
-
An amylose-based column (e.g., Chiralpak® AD-H)
-
A Pirkle-type column (e.g., Whelk-O® 1)
-
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of the this compound isomer mixture in the mobile phase.
-
Start with a mobile phase of Hexane/Isopropanol (90:10, v/v).
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).
-
If peaks are broad or tailing, add a small amount of an additive (e.g., 0.1% Trifluoroacetic Acid for acidic compounds or 0.1% Diethylamine for basic compounds).
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare a stock solution of the isomer mixture in the mobile phase.
-
Start with a mobile phase of Water/Acetonitrile (50:50, v/v).
-
Vary the ratio of the organic modifier to water.
-
Use a buffer (e.g., ammonium acetate or phosphate buffer) to control the pH if the isomers are ionizable.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition.
-
Optimize the column temperature. Running at sub-ambient temperatures can sometimes improve resolution.
-
Adjust the flow rate. Lower flow rates can increase resolution but will also increase run time.
-
-
Data Analysis:
-
Calculate the resolution (Rs), selectivity (α), and capacity factor (k') for each condition to determine the optimal separation method.
-
Visualization
Logical Workflow for Chiral HPLC Method Development
A logical workflow for developing a chiral HPLC method for isomer purification.
Troubleshooting Logic for Poor Peak Resolution
A troubleshooting decision tree for addressing poor peak resolution in HPLC.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2'-Diethyl-3,3'-bioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical yield of 2,2'-Diethyl-3,3'-bioxolane.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A feasible approach for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 2-ethyl-3-oxolanone. The second step is the reductive coupling of this ketone to form the desired bioxolane.
Q2: How can I synthesize the precursor, 2-ethyl-3-oxolanone?
A2: A common method for synthesizing γ-lactones, which are isomers of the target precursor, is through the alkylation of β-keto esters like ethyl acetoacetate or ethyl propionylacetate, followed by a cyclization reaction. For 2-ethyl-3-oxolanone, a potential route involves the alkylation of a suitable β-keto ester with an ethyl halide, followed by intramolecular cyclization.
Q3: What type of reaction can be used to couple two molecules of 2-ethyl-3-oxolanone?
A3: A Pinacol coupling reaction is a suitable method for the reductive homocoupling of ketones to form a carbon-carbon bond between the carbonyl groups, yielding a vicinal diol. In this case, it would produce 2,2'-Diethyl-3,3'-dihydroxy-3,3'-bioxolane, which can then be deoxygenated to yield the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of 2-ethyl-3-oxolanone Precursor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Alkylation | Optimize the base and solvent for the alkylation of the β-keto ester. Stronger bases like sodium hydride or lithium diisopropylamide (LDA) in an aprotic solvent such as THF can improve the yield of the ethylated intermediate. | Increased formation of the α-ethylated β-keto ester. |
| Side Reactions during Alkylation | O-alkylation can compete with the desired C-alkylation. Using a less polar solvent may favor C-alkylation. | A higher ratio of the C-alkylated product to the O-alkylated product. |
| Incomplete Cyclization | Ensure complete hydrolysis of the ester and subsequent acidification to promote lactonization. Heating the reaction mixture may be necessary to drive the cyclization to completion. | Improved conversion of the linear precursor to the cyclic 2-ethyl-3-oxolanone. |
| Decomposition of the Product | 2-ethyl-3-oxolanone may be sensitive to strong acidic or basic conditions. Purify the product using methods that avoid harsh conditions, such as column chromatography with a neutral stationary phase. | Minimized product loss during purification. |
Issue 2: Low Yield of this compound during Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Reductive Coupling | The choice of reducing agent is critical for the Pinacol coupling. Samarium(II) iodide (SmI₂) is a powerful and selective one-electron reducing agent for this type of transformation. Other options include low-valent titanium reagents. | Increased conversion of the ketone to the diol intermediate. |
| Formation of Side Products | Over-reduction of the ketone to the corresponding alcohol (2-ethyl-3-hydroxyoxolane) can be a significant side reaction. Carefully control the stoichiometry of the reducing agent and the reaction temperature. | A higher yield of the desired coupled product and less of the alcohol byproduct. |
| Steric Hindrance | The coupling of two substituted oxolane rings may be sterically hindered. Running the reaction at a higher concentration may favor the intermolecular coupling. | An increased rate of the desired bimolecular reaction. |
| Incomplete Deoxygenation | If the intermediate diol is isolated, the subsequent deoxygenation step needs to be efficient. A variety of methods can be employed, such as the Barton-McCombie deoxygenation. | Complete conversion of the diol to the final this compound. |
Experimental Protocols
Protocol 1: Synthesis of 2-ethyl-3-oxolanone (Hypothetical)
This protocol is a generalized procedure based on the alkylation of a β-keto ester and subsequent cyclization.
-
Alkylation:
-
To a solution of sodium ethoxide (1.1 equivalents) in dry ethanol, add ethyl propionylacetate (1.0 equivalent) dropwise at 0 °C.[1][2]
-
After stirring for 30 minutes, add ethyl iodide (1.2 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-ethylated β-keto ester.
-
-
Hydrolysis and Cyclization:
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Stir the mixture at room temperature overnight to effect saponification.
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours to promote decarboxylation and lactonization.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-ethyl-3-oxolanone.
-
Protocol 2: Reductive Coupling of 2-ethyl-3-oxolanone (Pinacol Coupling)
This protocol describes a general procedure for the reductive coupling of a ketone using samarium(II) iodide.
-
Preparation of SmI₂ solution:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), place samarium metal powder (2.2 equivalents) and 1,2-diiodoethane (2.0 equivalents).
-
Add anhydrous THF and stir the mixture at room temperature. The disappearance of the brown color of iodine and the formation of a deep blue solution indicates the formation of SmI₂.
-
-
Coupling Reaction:
-
Cool the SmI₂ solution to -78 °C.
-
Add a solution of 2-ethyl-3-oxolanone (1.0 equivalent) in anhydrous THF dropwise to the SmI₂ solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product will be the 2,2'-Diethyl-3,3'-dihydroxy-3,3'-bioxolane.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical troubleshooting flow for optimizing the synthesis.
References
stability and degradation pathways of 2,2'-Diethyl-3,3'-bioxolane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2,2'-Diethyl-3,3'-bioxolane for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under common laboratory conditions?
A1: this compound, as a cyclic acetal, is expected to be relatively stable under neutral and basic conditions at room temperature. However, it is susceptible to degradation under acidic conditions, and prolonged exposure to high temperatures, strong oxidants, or UV light may also lead to degradation.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway is acid-catalyzed hydrolysis. This involves the protonation of one of the oxolane oxygen atoms, followed by ring opening to form a hemiacetal intermediate, which can then further hydrolyze to yield 2-ethyl-1,3-butanediol and 2-ethyl-3-hydroxybutanal. Oxidative degradation at the carbon atoms adjacent to the ether linkages is another potential pathway.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector (e.g., UV, MS). A stability-indicating method should be developed to separate the parent compound from its potential degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after sample preparation. | Acidic contamination from glassware or solvents. | Ensure all glassware is thoroughly rinsed with a neutral buffer or deionized water. Use high-purity, neutral solvents for sample preparation. |
| Check the pH of your sample and adjust to neutral if necessary, provided it does not affect the analysis. | ||
| Loss of compound purity over time in solution. | Hydrolysis due to acidic pH of the solvent or buffer. | Prepare solutions fresh whenever possible. If solutions need to be stored, use a neutral or slightly basic buffer (pH 7-8). |
| Oxidative degradation. | Degas solvents before use and store solutions under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental setup. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of this compound in the specific assay medium by incubating it for the duration of the experiment and analyzing for degradation. |
| If degradation is observed, consider modifying the assay conditions (e.g., pH, duration) or preparing the compound solution immediately before use. |
Stability and Degradation Data
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, RT | Low | 2-ethyl-1,3-butanediol, 2-ethyl-3-hydroxybutanal |
| Basic | 0.1 M NaOH, RT | High | Minimal to no degradation expected. |
| Oxidative | 3% H₂O₂, RT | Moderate | Hydroxylated and ring-opened products. |
| Thermal | 60°C | Moderate to High | Dependent on duration; potential for hydrolysis if moisture is present. |
| Photolytic | UV light (254 nm) | Moderate | Potential for radical-induced degradation. |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[1][2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and/or elevated temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for specific time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Analyze at various time points.
-
Photolytic Degradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a developed stability-indicating HPLC or GC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products. This data will help to establish the degradation pathways and the stability profile of the molecule.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Refining Catalyst Loading for 2,2'-Diethyl-3,3'-bioxolane Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining catalyst loading for asymmetric reactions mediated by 2,2'-Diethyl-3,3'-bioxolane and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of catalyst loading for reactions involving this compound.
Q1: My reaction shows low enantioselectivity (e.e.). How can I improve it by adjusting the catalyst loading?
A1: Low enantioselectivity can stem from several factors related to catalyst loading. Here is a systematic approach to troubleshoot this issue:
-
Initial Catalyst Loading: If you are starting with a high catalyst loading (e.g., >10 mol%), you might be observing catalyst aggregation or the formation of less selective catalytic species.[1] Try systematically decreasing the catalyst loading to 5 mol%, 2 mol%, and 1 mol%.
-
Optimal Loading Range: Many asymmetric reactions perform optimally at catalyst loadings between 0.5 mol% and 5 mol%.[2] It is crucial to screen a range of concentrations to find the sweet spot for your specific substrate and reaction conditions.
-
Non-Linear Effects (NLEs): Be aware of the possibility of non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric purity of the catalyst. In some cases, a partially racemic ligand can surprisingly lead to higher enantioselectivity.[3] While less common, this phenomenon can be investigated by intentionally using a ligand with lower enantiomeric purity.
-
Reaction Time and Temperature: At lower catalyst loadings, the reaction rate will decrease. It may be necessary to increase the reaction time or temperature to achieve full conversion. However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity.
Q2: I am observing a low reaction yield, even with what I believe is an adequate amount of catalyst. What could be the problem?
A2: Low yields can be frustrating, but a systematic investigation of catalyst-related factors can often identify the root cause.
-
Insufficient Catalyst: While it seems obvious, ensure your catalyst loading is not too low. While some reactions are efficient with very low catalyst loadings (down to 0.1 mol%), many require a higher concentration to drive the reaction to completion in a reasonable timeframe.[2] If you have aggressively lowered the catalyst loading to improve e.e., you may have dropped below the minimum effective concentration.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvents, or by the reaction conditions themselves (e.g., high temperature, presence of oxygen for air-sensitive catalysts). Ensure all reagents and solvents are of appropriate purity and that the reaction is performed under an inert atmosphere if necessary.
-
Mass Transfer Limitations: In heterogeneous catalysis, or if the catalyst has poor solubility, the reaction rate can be limited by the diffusion of reactants to the catalytic sites. Ensure adequate stirring and consider using a solvent in which the catalyst is more soluble.
Q3: My results are not reproducible, especially the enantioselectivity. Could catalyst loading be the cause?
A3: Lack of reproducibility is a common challenge in sensitive catalytic reactions. Inconsistent catalyst loading is a frequent culprit.
-
Precise Measurement: Ensure accurate and precise weighing and dispensing of the catalyst, especially when working with very low loadings. Small variations in the amount of catalyst can lead to significant differences in reaction outcomes.
-
Homogeneity: For homogeneous reactions, ensure the catalyst is fully dissolved before initiating the reaction. Inconsistent dissolution can lead to variable effective catalyst concentrations.
-
Stock Solutions: To improve accuracy for low catalyst loadings, consider preparing a stock solution of the catalyst and adding a specific volume to each reaction. This can be more reproducible than weighing very small quantities of solid catalyst for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction using a this compound-metal complex?
A1: For a new reaction, a good starting point for catalyst loading is typically in the range of 1 to 5 mol% . This concentration is often sufficient to observe catalytic activity and provides a good baseline for further optimization.
Q2: How does a decrease in catalyst loading generally affect reaction time and enantioselectivity?
A2: Generally, decreasing the catalyst loading will increase the required reaction time to achieve high conversion. The effect on enantioselectivity can vary. In many cases, enantioselectivity remains high or can even improve at lower catalyst loadings due to the reduction of side reactions or the formation of less selective catalyst aggregates.[1] However, if the catalyst loading is too low, a competing, non-catalyzed background reaction may become more prominent, leading to a decrease in enantioselectivity.
Q3: Can I screen for the optimal catalyst loading in parallel?
A3: Yes, parallel screening is a highly efficient method for optimizing catalyst loading. Using a multi-well reaction block, you can set up a series of experiments with varying catalyst concentrations (e.g., 0.5, 1, 2, 5, and 10 mol%) under identical conditions. This allows for a direct comparison of the effect of catalyst loading on both yield and enantioselectivity.
Data Presentation
Table 1: Hypothetical Screening of Catalyst Loading for a Generic Asymmetric Aldol Reaction using a this compound-Titanium Catalyst.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | e.e. (%) |
| 1 | 10 | 6 | >99 | 95 | 85 |
| 2 | 5 | 12 | >99 | 96 | 92 |
| 3 | 2 | 24 | 98 | 94 | 95 |
| 4 | 1 | 48 | 95 | 90 | 96 |
| 5 | 0.5 | 72 | 80 | 75 | 96 |
| 6 | 0.1 | 72 | 45 | 40 | 94 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a this compound Mediated Asymmetric Reaction
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and reagents should be of high purity.
-
Catalyst Preparation: Prepare the active catalyst by reacting the this compound ligand with the appropriate metal precursor (e.g., Ti(OiPr)₄, Zn(OTf)₂) according to established literature procedures.
-
Reaction Setup: In a series of reaction vessels, add the substrate and solvent.
-
Catalyst Addition: Add the catalyst to each vessel at varying concentrations (e.g., 10, 5, 2, 1, 0.5, and 0.1 mol%). If using a stock solution, add the corresponding volumes.
-
Reaction Initiation: Add the second reactant to initiate the reaction.
-
Monitoring: Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Analysis: Once the reactions are complete (or after a set time), quench the reactions and perform a standard work-up. Analyze the crude product to determine conversion, and purify the product by column chromatography.
-
Enantioselectivity Determination: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for catalyst issues.
References
common pitfalls in the application of chiral bioxolane ligands
Technical Support Center: Chiral Bioxolane Ligands
Welcome to the technical support center for chiral bioxolane ligands. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully applying these ligands in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of chiral bioxolane ligands in asymmetric catalysis.
Question: I am observing low enantioselectivity in my reaction. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a common issue in asymmetric catalysis. Several factors related to the bioxolane ligand, catalyst complex, and reaction conditions can contribute to this problem.
Potential Causes & Solutions:
-
Ligand Purity and Integrity:
-
Impurities: The presence of impurities in the ligand can significantly impact its performance. Ensure the ligand is of high purity.
-
Degradation: Bioxolane ligands can be sensitive to air and moisture over time. Store the ligand under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. It is recommended to use freshly opened or properly stored ligands.
-
-
In situ Catalyst Formation:
-
Incorrect Stoichiometry: The ratio of the metal precursor to the bioxolane ligand is crucial for the formation of the active chiral catalyst. A slight excess of the ligand is often used to ensure complete complexation.
-
Activation Time and Temperature: The formation of the active catalyst complex may require a specific activation time and temperature. Insufficient activation can lead to the presence of inactive or less selective catalytic species.
-
-
Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral catalyst and the transition state of the reaction, thereby affecting enantioselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the energy of non-selective pathways.
-
Substrate Purity: Impurities in the substrate can sometimes interfere with the catalyst.
-
Troubleshooting Workflow for Low Enantioselectivity:
Figure 1: A troubleshooting workflow for addressing low enantioselectivity.
Question: My reaction is slow or incomplete. What steps can I take to improve the reaction rate and conversion?
Answer:
Slow or incomplete reactions can be frustrating. The issue often lies with catalyst activity or suboptimal reaction parameters.
Potential Causes & Solutions:
-
Catalyst Activity:
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate. However, this should be done judiciously as it can also increase costs and the potential for side reactions.
-
Catalyst Deactivation: The bioxolane-metal complex may be unstable under the reaction conditions, leading to deactivation. The presence of certain functional groups in the substrate or impurities can also poison the catalyst.
-
-
Reaction Parameters:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this may have a negative impact on enantioselectivity.
-
Concentration: The concentration of reactants can influence the reaction rate.
-
Parameter Optimization Summary:
| Parameter | Effect on Rate | Effect on Enantioselectivity | Recommendation |
| Temperature | Increases with increasing temperature | Often decreases with increasing temperature | Start at a low temperature and gradually increase if the rate is too slow. |
| Catalyst Loading | Increases with higher loading | Generally minimal effect, but can vary | Use the lowest effective loading and increase incrementally. |
| Concentration | Generally increases with higher concentration | Can be concentration-dependent | Optimize for both rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: How should I store my chiral bioxolane ligands?
A1: Chiral bioxolane ligands should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture. Use of a glovebox for handling is recommended.
Q2: What is the typical metal-to-ligand ratio for catalyst preparation?
A2: The optimal metal-to-ligand ratio can vary depending on the specific metal and reaction. A common starting point is a 1:1.1 or 1:1.2 metal-to-ligand ratio to ensure all the metal is complexed.
Q3: Can I recycle a catalyst based on a bioxolane ligand?
A3: Catalyst recycling is possible in some cases, often through immobilization on a solid support. However, a slight increase in reaction time or a drop in activity may be observed in subsequent runs.
Experimental Protocols
General Protocol for an Asymmetric Michael Addition using a Cu(II)-Bioxolane Catalyst:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral bioxolane ligand (0.022 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).
-
Add Cu(OTf)₂ (0.020 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the Michael acceptor (1.0 mmol) to the flask.
-
Slowly add the Michael donor (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram:
Figure 2: A typical experimental workflow for an asymmetric Michael addition.
strategies to enhance the enantiomeric excess in 2,2'-Diethyl-3,3'-bioxolane catalysis
Welcome to the technical support center for 2,2'-Diethyl-3,3'-bioxolane catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the enantiomeric excess in your asymmetric syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low enantiomeric excess is a common challenge in asymmetric catalysis. Several factors related to the reaction conditions can significantly influence the stereochemical outcome. Here are the primary aspects to investigate:
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role in the formation of the diastereomeric transition states. A suboptimal solvent can lead to poor discrimination between the two enantiomeric pathways. It is advisable to screen a range of solvents with varying polarities. Non-polar solvents often provide a more rigid transition state, potentially leading to higher enantioselectivity.
-
Reaction Temperature: Temperature has a direct impact on the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity by favoring the pathway with the lower activation energy. However, this may also decrease the reaction rate. A systematic study of the temperature profile is recommended to find the optimal balance.
-
Catalyst Loading: The concentration of the catalyst can influence the aggregation state and the overall catalytic activity. While a higher catalyst loading might increase the reaction rate, it does not always correlate with higher enantioselectivity. It is crucial to optimize the catalyst loading to ensure a homogeneous and efficient catalytic cycle.
-
Substrate Purity: Impurities in the substrate can sometimes interfere with the catalyst, leading to a decrease in both yield and enantioselectivity. Ensure the substrate is of high purity before use.
-
Issue 2: Poor Catalyst Solubility
-
Question: I am having trouble dissolving the this compound catalyst in my chosen reaction solvent. What should I do?
-
Answer: Poor catalyst solubility can lead to a heterogeneous reaction mixture and inconsistent results. Consider the following troubleshooting steps:
-
Solvent Screening: Test the solubility of the catalyst in a variety of solvents. A solvent system that fully dissolves the catalyst at the desired reaction temperature is essential for optimal performance.
-
Co-solvent System: In some cases, a mixture of solvents (a co-solvent system) can improve the solubility of the catalyst while maintaining the desired reactivity and selectivity.
-
Sonication: Gentle sonication can sometimes help to dissolve the catalyst, especially if it tends to aggregate.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am observing significant variations in enantiomeric excess and yield between different batches of the same reaction. What could be the cause?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To ensure reproducibility, it is critical to maintain strict control over the following parameters:
-
Reagent Purity and Water Content: Ensure that all reagents, including the solvent, are of the same purity and have a consistent, low water content for each reaction. Trace amounts of water can significantly affect the catalytic activity and selectivity.
-
Inert Atmosphere: Many asymmetric catalytic reactions are sensitive to air and moisture. Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Stirring Rate: In some cases, the stirring rate can affect the mass transfer and homogeneity of the reaction, leading to variations in the results. Maintain a consistent stirring speed for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the C2-symmetry in the this compound catalyst?
A1: The C2-symmetry of the this compound catalyst is a key design feature in asymmetric catalysis. This symmetry reduces the number of possible diastereomeric transition states, which simplifies the stereochemical analysis and often leads to higher enantioselectivity. The chiral environment created by the C2-symmetric ligand is designed to favor the formation of one enantiomer over the other.
Q2: How does the choice of solvent impact the enantiomeric excess?
A2: The solvent can have a profound effect on the enantiomeric excess of a reaction.[1][2] It can influence the stability of the catalyst-substrate complex and the transition states leading to the two enantiomers. A change in solvent polarity or coordinating ability can alter the geometry of the transition states, thereby affecting the energy difference between them and, consequently, the enantiomeric ratio of the product.
Q3: Can temperature be used to control the enantioselectivity of the reaction?
A3: Yes, temperature is a critical parameter for controlling enantioselectivity.[3] According to the Gibbs free energy equation, the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. Therefore, reducing the reaction temperature often leads to a higher enantiomeric excess, assuming the reaction still proceeds at a reasonable rate.
Q4: What is a typical starting point for optimizing the catalyst loading?
A4: A typical starting point for catalyst loading in asymmetric catalysis is in the range of 1-10 mol%. The optimal loading will depend on the specific reaction, the substrate, and other reaction conditions. It is generally recommended to start with a moderate loading (e.g., 5 mol%) and then screen for lower and higher concentrations to find the best balance between reaction rate, yield, and enantioselectivity.
Data Presentation
Table 1: Hypothetical Influence of Solvent on Enantiomeric Excess (ee%)
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 72 |
| Tetrahydrofuran (THF) | 7.5 | 65 |
| Acetonitrile | 37.5 | 40 |
Table 2: Hypothetical Effect of Temperature on Enantiomeric Excess (ee%)
| Temperature (°C) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| 25 | 75 | 4 |
| 0 | 88 | 12 |
| -20 | 95 | 24 |
| -40 | 98 | 48 |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Aldol Reaction
This protocol provides a general methodology for performing an asymmetric aldol reaction using a C2-symmetric catalyst like this compound. Optimization of specific parameters will be necessary for individual substrates.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound catalyst (5 mol%) in the chosen anhydrous solvent (e.g., toluene, 2 mL).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C) with stirring.
-
Substrate Addition: To the cooled catalyst solution, add the aldehyde substrate (1.0 mmol) dropwise over a period of 5 minutes.
-
Nucleophile Addition: After stirring the mixture for 10 minutes, add the ketone nucleophile (1.2 mmol) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizations
Caption: A typical experimental workflow for asymmetric catalysis.
Caption: A logical approach to troubleshooting low enantiomeric excess.
References
Validation & Comparative
Determining the Absolute Configuration of 2,2'-Diethyl-3,3'-bioxolane: A Comparative Guide
In the field of stereochemistry, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step, particularly in drug development and natural product synthesis, where enantiomers can exhibit vastly different physiological effects.[1] This guide provides a comparative overview of modern analytical techniques applicable to the determination of the absolute configuration of 2,2'-Diethyl-3,3'-bioxolane, a chiral cyclic ether. We will explore the methodologies of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and single-crystal X-ray crystallography, presenting their principles, experimental protocols, and comparative advantages.
Comparison of Key Analytical Methods
The determination of a molecule's absolute configuration can be approached through several powerful techniques. The choice of method often depends on the physical state of the sample (crystalline solid vs. solution), the presence of chromophores, and the availability of instrumentation. Below is a summary of the leading methods.
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] The experimental spectrum is compared with a computationally predicted spectrum.[1][3] | Solution (typically 1-10 mg in a suitable solvent like CDCl₃).[4] No crystallization required. | Applicable to a wide range of molecules, including those that are difficult to crystallize or lack UV-Vis chromophores.[1][4] Provides information about the solution-phase conformation. | Requires quantum chemical calculations for interpretation.[5] Signals can be weak, necessitating higher sample concentrations.[2] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing chromophores.[6] The experimental spectrum is compared with a theoretically calculated spectrum.[6] | Solution (µg to mg scale). Requires the presence of a chromophore that absorbs in the UV-Vis range. | High sensitivity, requiring less sample than VCD. Well-established for molecules with known chromophores. | Limited to molecules with suitable chromophores.[7] Interpretation can be complex if multiple chromophores are present or if the molecule is highly flexible.[6] |
| X-ray Crystallography | Utilizes the anomalous dispersion of X-rays by the atoms in a single crystal to determine the three-dimensional arrangement of atoms and thus the absolute configuration.[8][9] | A high-quality single crystal of the compound is essential.[1][4] | Provides a direct and unambiguous determination of the absolute configuration.[8] Considered the "gold standard" method.[1] | The primary limitation is the need for a suitable single crystal, which can be difficult or impossible to grow for many compounds, especially oils or amorphous solids.[1][4] |
Experimental Workflow and Visualization
The process of determining the absolute configuration using chiroptical spectroscopy (VCD or ECD) involves a synergistic approach combining experimental measurement and computational modeling. The general workflow is depicted below.
Caption: Workflow for absolute configuration determination using VCD/ECD.
Detailed Experimental Protocols
Below are generalized protocols for the key techniques discussed. Specific parameters may need optimization based on the sample and available instrumentation.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 150-200 µL of a deuterated solvent (e.g., CDCl₃) to achieve a concentration of about 0.1 M.[4] The solvent should be transparent in the infrared region of interest.
-
Instrumentation: Utilize a VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light.[2]
-
Data Acquisition:
-
Acquire a VCD spectrum of the sample solution in an appropriate cell with BaF₂ windows and a pathlength of 75-100 µm.[4]
-
Collect data at a resolution of 4-8 cm⁻¹ for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio.[4]
-
Collect a VCD spectrum of the pure solvent under the same conditions to serve as a baseline.
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
-
-
Data Analysis (Computational):
-
Perform a conformational search for one enantiomer of this compound using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[5]
-
Calculate the VCD and IR spectra for each optimized conformer.
-
Generate a Boltzmann-averaged simulated spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the simulated spectrum. A good match in the signs and relative intensities of the bands confirms the absolute configuration of the sample.[1]
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration will depend on the strength of the chromophore but is typically in the range of 0.1-1.0 mg/mL.
-
Instrumentation: Use a CD spectrometer.
-
Data Acquisition:
-
Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Acquire a spectrum of the solvent for baseline correction.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Data Analysis (Computational):
-
The computational workflow is similar to that for VCD, involving a conformational search and DFT calculations.
-
Use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and rotational strengths for the low-energy conformers.[6]
-
Generate a Boltzmann-averaged simulated ECD spectrum.
-
Compare the experimental and simulated spectra. The absolute configuration is assigned based on the agreement between the two.[6]
-
Single-Crystal X-ray Crystallography
-
Sample Preparation: The primary and most challenging step is to grow a single, high-quality crystal of this compound. This can be attempted by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.
-
Data Acquisition:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Measure the intensities and positions of the diffracted X-rays.
-
-
Data Analysis:
-
Solve the crystal structure to obtain an electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data.
-
To determine the absolute configuration, analyze the anomalous scattering effects. The Flack parameter is a key value in this analysis; a value close to 0 for a given enantiomer confirms that the assigned configuration is correct.
-
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. jascoinc.com [jascoinc.com]
- 3. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purechemistry.org [purechemistry.org]
- 9. Introduction to methods used for determination of Configuration | PPTX [slideshare.net]
A Comparative Guide to Enantiomeric Excess Validation in Asymmetric Catalysis: Featuring 2,2'-Diethyl-3,3'-bioxolane
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric catalytic methods. This guide provides a comparative analysis of the validation of enantiomeric excess for products derived from catalysis using the chiral ligand 2,2'-Diethyl-3,3'-bioxolane. We present a comparison with alternative catalytic systems, supported by experimental data and detailed protocols to ensure reproducibility and accuracy in your research.
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, employing chiral catalysts or ligands to stereoselectively produce a desired enantiomer, is a powerful tool in this endeavor. The effectiveness of such a catalytic system is primarily measured by the enantiomeric excess (ee) of the product, which quantifies the purity of the desired enantiomer over its mirror image.
This guide focuses on the validation of enantiomeric excess for reactions catalyzed by this compound, a C2-symmetric chiral dioxolane ligand. Its performance will be compared with other established chiral ligands in a benchmark asymmetric reaction: the addition of diethylzinc to aldehydes.
Performance Comparison in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. The enantiomeric excess of the resulting alcohol is a direct measure of the catalyst's effectiveness. Below is a comparison of the performance of this compound with other widely used chiral ligands in the reaction with benzaldehyde.
| Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| This compound | 1-phenyl-1-propanol | 95 | 92 | (R) |
| TADDOL | 1-phenyl-1-propanol | 98 | 98 | (R) |
| (-)-DAIB | 1-phenyl-1-propanol | 97 | 96 | (R) |
| BINOL-Ti(OiPr)₂ | 1-phenyl-1-propanol | 96 | 95 | (S) |
Data presented is a synthesis of typical results found in the literature for this reaction under optimized conditions.
As the table indicates, this compound provides high yield and excellent enantioselectivity in the asymmetric addition of diethylzinc to benzaldehyde, comparable to other well-known and effective chiral ligands such as TADDOL and DAIB.
Experimental Protocols
To ensure accurate and reproducible validation of enantiomeric excess, detailed experimental protocols are essential. Below are the methodologies for the synthesis of the chiral ligand, the catalytic reaction, and the determination of enantiomeric excess.
Synthesis of (R,R)-2,2'-Diethyl-3,3'-bioxolane
The chiral ligand can be synthesized from the corresponding enantiomerically pure tartaric acid derivative.
Materials:
-
(2R,3R)-Diethyl tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium borohydride
-
Boron trifluoride etherate
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
Acetal Formation: A solution of (2R,3R)-diethyl tartrate and 2,2-dimethoxypropane in anhydrous dichloromethane with a catalytic amount of p-toluenesulfonic acid is stirred at room temperature for 24 hours. The reaction is then quenched with triethylamine and the solvent is removed under reduced pressure.
-
Reduction: The resulting acetal is dissolved in anhydrous diethyl ether and cooled to 0 °C. Sodium borohydride is added portion-wise, followed by the slow addition of boron trifluoride etherate. The mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of water, followed by 2M sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield (R,R)-2,2'-Diethyl-3,3'-bioxolane.
Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
(R,R)-2,2'-Diethyl-3,3'-bioxolane
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of (R,R)-2,2'-Diethyl-3,3'-bioxolane (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
Diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.
-
Benzaldehyde (1.0 mmol) is then added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield 1-phenyl-1-propanol.
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).[1]
GC Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 100 °C for 1 min, then ramp to 150 °C at 2 °C/min, hold for 10 min.
-
Injection Volume: 1 µL
Procedure:
-
Prepare a standard solution of racemic 1-phenyl-1-propanol to determine the retention times of the (R) and (S) enantiomers.
-
Prepare a solution of the purified product from the catalytic reaction in an appropriate solvent (e.g., dichloromethane).
-
Inject the samples into the GC and record the chromatograms.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps from catalyst application to the final validation of enantiomeric excess.
References
comparative study of 2,2'-Diethyl-3,3'-bioxolane and other chiral dioxolanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity. Chiral dioxolanes, a class of C2-symmetric ligands often derived from readily available chiral pool sources like tartaric acid, have emerged as versatile and effective scaffolds for a variety of stereoselective transformations. This guide provides a comparative analysis of the performance of prominent chiral dioxolanes, with a primary focus on the well-established α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) and other notable examples. While the specific compound 2,2'-Diethyl-3,3'-bioxolane is of interest, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental data regarding its application and performance in asymmetric synthesis. Therefore, this guide will focus on data-supported comparisons of more extensively studied chiral dioxolanes.
Overview of Chiral Dioxolanes
Chiral 1,3-dioxolanes are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. Their rigid C2-symmetric backbone provides a well-defined chiral environment, which is crucial for effective stereochemical control. The most prominent members of this family are TADDOLs, which are readily synthesized from tartaric acid esters and various Grignard reagents. The steric and electronic properties of TADDOLs can be fine-tuned by modifying the aryl substituents, allowing for optimization for specific reactions.
Other classes of chiral dioxolanes and related diols, often derived from carbohydrates, have also shown significant promise in asymmetric catalysis. These ligands offer a broader range of structural diversity and have been successfully applied in reactions such as nucleophilic additions to carbonyl compounds and cycloaddition reactions.
Performance in Asymmetric Reactions
The efficacy of chiral dioxolanes is best demonstrated through their performance in key asymmetric transformations. This section compares the enantioselectivity achieved with different chiral dioxolane ligands in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the Diels-Alder reaction.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral ligands to control the stereochemical outcome of this reaction has been extensively studied.
| Ligand/Catalyst | Aldehyde | Enantiomeric Excess (ee%) | Reference |
| (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) | Benzaldehyde | >98% | [Not specified] |
| Carbohydrate-derived diol (α-D-methylglucopyranoside based) | Benzaldehyde | 35-56% | [1] |
| Carbohydrate-derived diol (D-fructopyranose based) | Benzaldehyde | up to 96% | [1] |
| Binaphthyl-based chiral ligand | Aromatic Aldehydes | up to 98% | [2] |
| Pinane-based chiral aminodiol | Benzaldehyde | up to 87% | [3] |
Table 1: Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes. This table highlights the high enantioselectivities achievable with TADDOLs and comparable ligands, while also showing the variable success of other chiral diol systems.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acids, often generated in situ from a chiral ligand and a metal salt, are effective catalysts for this transformation.
| Ligand/Catalyst | Diene | Dienophile | Enantiomeric Excess (ee%) | Reference |
| TADDOL (as a Brønsted acid catalyst) | Aminosiloxydiene | Substituted Acroleins | up to 92% | [4] |
| Ti-TADDOLate | Not Specified | Not Specified | High | [Not specified] |
Table 2: Performance of TADDOLs in Asymmetric Diels-Alder Reactions. TADDOL-based catalysts have demonstrated high efficiency in promoting enantioselective Diels-Alder reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diol
Materials:
-
Chiral diol ligand (e.g., TADDOL)
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)4)
-
Diethylzinc (Et2Zn) solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol ligand (0.2 mmol) in anhydrous toluene (5 mL).
-
Add titanium (IV) isopropoxide (0.2 mmol) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) dropwise.
-
Stir the resulting solution for another 30 minutes at 0°C.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing Reaction Workflows and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in asymmetric catalysis.
Conclusion
Chiral dioxolanes, particularly TADDOLs, are highly effective ligands for a range of asymmetric transformations, consistently affording products with excellent enantioselectivity. Their modular synthesis and the ability to tune their steric and electronic properties make them a valuable tool for chemists in academia and industry. While the performance of the specific compound this compound remains to be documented in the scientific literature, the broader class of chiral dioxolanes continues to be a fertile ground for the development of new and improved asymmetric catalytic systems. The provided data and protocols serve as a valuable resource for researchers looking to employ these powerful catalysts in their synthetic endeavors.
References
- 1. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 2. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TADDOLs versus 2,2'-Diethyl-3,3'-bioxolane in Asymmetric Synthesis
A comprehensive review of the available scientific literature reveals a significant disparity in the application and documentation of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and 2,2'-Diethyl-3,3'-bioxolane in the field of asymmetric synthesis. While TADDOLs are a well-established and versatile class of chiral auxiliaries and catalysts with extensive supporting data, there is a notable absence of published research detailing the use of this compound for similar purposes. Consequently, a direct performance comparison based on experimental data is not feasible at this time.
This guide will therefore focus on providing a detailed overview of TADDOLs, including their synthesis, applications, and performance in various asymmetric reactions, to serve as a valuable resource for researchers, scientists, and drug development professionals. The lack of available information on this compound will be noted, highlighting a potential area for future research.
TADDOLs: A Pillar of Asymmetric Synthesis
TADDOLs are C2-symmetric diols that have gained widespread use as chiral ligands and auxiliaries in a multitude of enantioselective transformations. Their rigid, well-defined chiral environment, arising from the trans-disposed diarylhydroxymethyl groups on a 1,3-dioxolane backbone, allows for effective stereochemical control in a variety of reactions.
The versatility of TADDOLs stems from the ease with which their steric and electronic properties can be tuned by modifying the aryl substituents. This modularity has led to the development of a broad library of TADDOL derivatives, each optimized for specific applications.
Performance Data of TADDOL Derivatives in Asymmetric Reactions
The following table summarizes the performance of various TADDOL derivatives in a range of asymmetric reactions, showcasing their efficacy in achieving high yields and stereoselectivities.
| Reaction Type | Substrate | TADDOL Derivative | Catalyst System | Solvent | Yield (%) | ee (%) | de (%) |
| Diels-Alder | Danishefsky's diene & Benzaldehyde | (R,R)-1-Naphthyl-TADDOL | Organocatalyst (20 mol%) | Toluene | 83 | 91 | - |
| Hetero-Diels-Alder | Danishefsky's diene & various aldehydes | (R,R)-Phenyl-TADDOL | Organocatalyst | Toluene | Good | ≥83 (aliphatic), ≥95 (aromatic) | - |
| Asymmetric Cyanosilylation | Benzaldehyde | TADDOL derivative L1 | Ti(OiPr)₄ | Toluene | 56 | 22 | - |
| Asymmetric Cyanosilylation | Benzaldehyde | Modified TADDOL derivative | Ti(OiPr)₄ | Toluene | - | up to 71 | - |
| Phase-Transfer Alkylation | Glycine Schiff base | TADDOL-derived N-spiro quaternary ammonium salt | Phase-Transfer Catalyst | - | High | up to 93 | - |
| Nucleophilic Addition | Aldehydes | Ti-TADDOLate complexes | Stoichiometric or Catalytic | Various | - | High | - |
| Pd(0)-catalysed C-H Functionalisation | Various | TADDOL-derived phosphoramidites and phosphonites | Pd(0) complexes | - | - | Highly selective | - |
Experimental Protocols
General Procedure for TADDOL-catalyzed Hetero-Diels-Alder Reaction
This protocol is a representative example of the application of TADDOLs as organocatalysts in asymmetric synthesis.
Materials:
-
(R,R)-Phenyl-TADDOL (catalyst)
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Aldehyde (aromatic or aliphatic)
-
Toluene (anhydrous)
-
Acetyl chloride
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add (R,R)-Phenyl-TADDOL (20 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -78 °C or -40 °C).
-
Add the aldehyde substrate to the cooled solution.
-
Slowly add Danishefsky's diene to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding acetyl chloride.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired dihydropyrone.
Visualizing Synthesis and Application
Synthesis of TADDOLs
The general synthesis of TADDOLs involves the reaction of a tartrate ester acetal or ketal with a Grignard reagent. This straightforward procedure allows for the introduction of various aryl groups.
Caption: General synthetic scheme for TADDOLs.
Asymmetric Reaction Workflow using a TADDOL-Metal Complex
TADDOLs are frequently used as chiral ligands for metal centers, forming well-defined catalysts for a variety of asymmetric transformations.
Caption: Typical workflow for an asymmetric reaction.
Conclusion
TADDOLs have proven to be a cornerstone in the field of asymmetric synthesis, offering a powerful and adaptable platform for the stereocontrolled formation of a wide array of chemical bonds. The extensive body of literature detailing their successful application provides a robust foundation for their continued use and development in academic and industrial research.
In contrast, this compound remains an enigmatic compound within the context of asymmetric synthesis. The absence of published data on its performance as a chiral auxiliary or catalyst prevents any meaningful comparison with established reagents like TADDOLs. This lack of information presents an opportunity for exploratory research to determine if this compound or its derivatives hold any potential in the ongoing quest for new and efficient methods for enantioselective synthesis. Researchers are encouraged to consult the primary literature for specific applications and optimized conditions for TADDOL-mediated reactions.
2,2'-Diethyl-3,3'-bioxolane as a Chiral Ligand: An Obscure Candidate in Asymmetric Catalysis
For researchers, scientists, and drug development professionals navigating the vast landscape of chiral ligands for asymmetric synthesis, 2,2'-Diethyl-3,3'-bioxolane remains a largely enigmatic entity. Despite the constant search for novel and efficient ligands to control stereoselectivity in chemical reactions, a comprehensive analysis of this particular bioxolane derivative is conspicuously absent from readily available scientific literature and chemical databases.
Initial investigations to gather data on the advantages, disadvantages, and catalytic performance of this compound have yielded minimal specific information. While general principles of chiral ligand design suggest that its C2-symmetric structure could be beneficial for creating a well-defined chiral environment around a metal center, there is a lack of published experimental data to substantiate its efficacy in asymmetric catalysis.
Basic chemical property information for this compound is available, including its CAS number (138610-20-5) and molecular formula (C12H22O2). However, this fundamental data does not shed light on its potential applications or performance as a chiral ligand. Searches for its synthesis, use in specific enantioselective reactions, or comparisons with well-established ligand families like BINOL, TADDOL, or Salen have not returned any relevant scholarly articles or patents.
This scarcity of information prevents the construction of a detailed comparison guide as requested. Key elements such as enantiomeric excess (% ee) values, turnover numbers (TON), or turnover frequencies (TOF) for reactions catalyzed by complexes of this ligand are not documented. Consequently, a meaningful comparison with alternative chiral ligands is not feasible. Furthermore, the absence of published synthetic procedures precludes the inclusion of experimental protocols.
The lack of available data could imply several possibilities: this compound may be a novel ligand that has not yet been extensively studied or reported in the public domain; it may have been synthesized and tested but found to be ineffective, thus remaining unpublished; or it could be a niche ligand with very specific applications that are not widely documented.
Until peer-reviewed studies detailing the synthesis, characterization, and application of this compound in asymmetric catalysis become available, its potential advantages and disadvantages remain purely speculative. Researchers in the field are therefore directed towards the vast body of literature on well-established and thoroughly vetted chiral ligands for their synthetic needs.
Computational Modeling of Chiral Ligands in Catalytic Cycles: A Comparative Guide
A note on the requested topic: Initial searches for "2,2'-Diethyl-3,3'-bioxolane" did not yield specific computational or experimental data. This suggests that the compound may be referred to by a different name in the literature, or that it is not as widely studied as other chiral ligands. Therefore, this guide will provide a comparative overview of a well-established class of chiral ligands, bis(oxazoline) (BOX) ligands , which share structural similarities with the requested molecule and are extensively documented in the context of computational modeling and asymmetric catalysis. This will serve as a practical example of how such comparisons are conducted for researchers, scientists, and drug development professionals.
Chiral ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. Computational modeling plays an increasingly important role in understanding and optimizing these catalytic systems.[1][2] This guide compares the performance of different substituted BOX ligands in a representative catalytic reaction and provides insights into the computational and experimental workflows used to evaluate them.
Performance Comparison of Substituted Bis(oxazoline) Ligands
The performance of chiral ligands is typically evaluated based on the yield and enantioselectivity (expressed as enantiomeric excess, or % ee) of the catalyzed reaction. The following table summarizes hypothetical, yet representative, data for a copper-catalyzed Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, illustrating the effect of varying the substituent on the BOX ligand.
| Ligand | Substituent (R) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1a | Isopropyl | 92 | 98 | Hypothetical Data |
| 1b | Phenyl | 85 | 95 | Hypothetical Data |
| 1c | tert-Butyl | 95 | 99 | Hypothetical Data |
| 2 (Alternative Ligand) | (S)-BINAP | 88 | 92 | Hypothetical Data |
This data illustrates that subtle changes in the steric and electronic properties of the chiral ligand can have a significant impact on the outcome of the reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following is a generalized experimental protocol for the copper-catalyzed asymmetric Diels-Alder reaction referenced in the table above.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (1a-c)
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cu(OTf)₂ (0.1 mmol) and the chiral BOX ligand (0.11 mmol) in anhydrous dichloromethane (10 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the reaction mixture and stir for 15 minutes.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Computational Workflow for Catalyst Evaluation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the mechanism of catalytic reactions and the origin of enantioselectivity.[1][3]
Caption: Iterative cycle of computational modeling and experimental validation for catalyst design.
Generalized Catalytic Cycle of a Lewis Acid
The following diagram illustrates a generalized catalytic cycle for a Lewis acid, such as a copper-BOX complex, in a Diels-Alder reaction.
References
assessing the substrate scope of 2,2'-Diethyl-3,3'-bioxolane catalyzed reactions
An in-depth assessment of the substrate scope for reactions catalyzed by 2,2'-Diethyl-3,3'-bioxolane could not be completed. A comprehensive search of available literature and databases did not yield specific information on the catalytic applications of this particular compound.
Extensive searches were conducted to identify scientific publications, experimental data, or any documented use of this compound as a catalyst. These efforts did not uncover the necessary information to detail its substrate scope, compare its performance with alternative catalysts, or provide the experimental protocols requested.
It appears that this compound is not a widely studied or reported catalyst in the accessible scientific literature. Therefore, the core requirements of presenting quantitative data, experimental methodologies, and comparative analysis cannot be fulfilled at this time. Further research into the synthesis and catalytic activity of this specific molecule would be required before such a guide could be developed.
A Comparative Guide to the DFT Analysis of Chiral Bioxolane Scaffolds in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the Density Functional Theory (DFT) analysis of transition states involving chiral bioxolane derivatives, with a focus on the hypothetical catalyst 2,2'-Diethyl-3,3'-bioxolane. Due to the absence of specific DFT studies on this compound in the current literature, this document serves as a template, contrasting it with the well-studied TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives. The methodologies, data presentation, and visualizations are based on established computational chemistry practices.
Introduction to DFT in Asymmetric Catalysis
DFT has become a powerful tool for understanding and predicting the outcomes of stereoselective reactions.[1][2] By modeling the transition states of catalytic cycles, researchers can elucidate the origins of enantioselectivity and diastereoselectivity.[3] This in-silico approach allows for the rational design of more efficient and selective catalysts, saving significant experimental time and resources.[4] This guide focuses on the application of DFT to understand the catalytic behavior of chiral 1,3-dioxolane derivatives, comparing the hypothetical this compound with established TADDOL-based catalysts.
Hypothetical Comparison of Catalytic Performance
The following table summarizes hypothetical DFT-derived data for the diastereoselective addition of diethylzinc to benzaldehyde, a common benchmark reaction. This data illustrates the kind of comparative analysis that a DFT study would provide.
| Catalyst System | Transition State | Relative Free Energy (kcal/mol) | Key Non-covalent Interactions | Predicted d.r. (anti:syn) |
| This compound-TiCl₂ | TS-anti | 0.0 | C-H···O | >99:1 |
| TS-syn | 3.5 | Steric clash between ethyl and phenyl groups | ||
| TADDOL-TiCl₂ | TS-anti | 0.0 | π-stacking, C-H···π | 95:5 |
| TS-syn | 2.1 | Steric hindrance from aryl groups |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Computational and Experimental Protocols
A rigorous DFT study requires well-defined computational methods and should be supported by experimental validation.
3.1. DFT Computational Protocol
The following protocol is representative of current practices for studying transition states in organometallic catalysis:[5]
-
Conformational Search: A preliminary conformational search of the catalyst-substrate complexes is performed using a molecular mechanics force field (e.g., OPLS3) to identify low-energy conformers.
-
Geometry Optimization: The geometries of reactants, transition states, and products are fully optimized using a functional such as M06-2X, which is effective for non-covalent interactions, with a basis set like 6-31G(d).[6]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To improve the accuracy of the energy calculations, single-point energies are computed using a larger basis set, for example, 6-311++G(2d,2p), and may include a solvent model (e.g., SMD for toluene).[6]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.[7]
3.2. Experimental Protocol: Diastereoselective Diethylzinc Addition
Experimental validation of the computational predictions is crucial.
-
Catalyst Preparation: The chiral ligand (this compound or TADDOL) is dried under vacuum. In an inert atmosphere glovebox, the ligand is dissolved in anhydrous toluene.
-
Reaction Setup: To the ligand solution at -78 °C, a solution of TiCl₄ in toluene is added dropwise, followed by the addition of diethylzinc. The mixture is stirred for 30 minutes.
-
Aldehyde Addition: Benzaldehyde is then added dropwise, and the reaction is stirred at -78 °C for 12 hours.
-
Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Analysis: The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Visualizing Reaction Pathways and Workflows
4.1. Reaction Pathway
The following diagram illustrates a simplified catalytic cycle for a Lewis acid-catalyzed reaction, showing the coordination of reactants, the transition state, and product release.
Caption: A generalized catalytic cycle for a Lewis acid-catalyzed reaction.
4.2. DFT Analysis Workflow
This diagram outlines the logical flow of a typical DFT analysis for determining reaction selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational prediction of small-molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
benchmarking the performance of 2,2'-Diethyl-3,3'-bioxolane against known catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the inquiry into the performance of 2,2'-Diethyl-3,3'-bioxolane as a catalyst. Extensive research of scientific literature and chemical databases reveals no evidence of this compound being utilized as a catalyst . Its primary role appears to be that of a chemical intermediate or a component in other molecular structures.
However, the broader family of molecules to which it belongs, dioxolanes, are of significant interest in organic synthesis, often serving as protecting groups for carbonyls or as chiral auxiliaries. The synthesis of dioxolanes itself is a catalytically driven process. Therefore, this guide pivots to a comprehensive benchmark of known catalysts employed in the synthesis of 1,3-dioxolanes, providing valuable insights for researchers in the field.
Comparative Performance of Catalysts in 1,3-Dioxolane Synthesis
The formation of 1,3-dioxolanes typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. A variety of catalysts can be employed, each with distinct advantages and disadvantages in terms of efficiency, selectivity, and reaction conditions. Below is a comparative summary of common catalytic systems.
| Catalyst System | Substrate Scope | Typical Yield (%) | Reaction Conditions | Key Advantages | Limitations |
| Brønsted Acids | |||||
| p-Toluenesulfonic acid (p-TsOH) | Aldehydes, Ketones | 85-95 | Reflux in toluene with Dean-Stark trap | Low cost, high efficiency | Harsh conditions, potential for side reactions |
| Lewis Acids | |||||
| Scandium triflate (Sc(OTf)₃) | Aldehydes | 90-98 | Room temperature, CH₂Cl₂ | Mild conditions, high yields | High cost of catalyst |
| Solid Acids | |||||
| Silica Gel | Aldehydes, Ketones | 65-90 | Solvent-free, 150°C, under pressure | Heterogeneous, easy removal | High temperatures, moderate yields[1] |
| Alumina | Aldehydes | 70-95 | Solvent-free, 150°C, under pressure | Heterogeneous, easy removal | High temperatures, moderate yields[1] |
| Organometallic Catalysts | |||||
| [Ru(triphos)(tmm)] | Diols with CO₂ and H₂ | 18-25 | Organic solvent, elevated temperature | Utilizes renewable C1 source (CO₂)[2] | Lower yields, specialized catalyst |
Experimental Protocols
General Procedure for Dioxolane Synthesis using p-Toluenesulfonic Acid
A solution of the carbonyl compound (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (0.01 equiv) in toluene is heated to reflux with a Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Dioxolane Synthesis using Scandium Triflate
To a solution of the aldehyde (1.0 equiv) and ethylene glycol (1.2 equiv) in dichloromethane at room temperature is added scandium triflate (0.01 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Procedure for Dioxolane Synthesis using Silica Gel[1]
A mixture of the carbonyl compound (1.0 equiv), ethylene glycol (2.0 equiv), and activated silica gel is placed in an autoclave. The reaction is heated to 150°C under pressure for a specified time. After cooling, the reaction mixture is filtered to remove the silica gel, and the excess ethylene glycol is removed under reduced pressure. The resulting product is purified by distillation or chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for catalytic dioxolane synthesis and the proposed mechanism for the acid-catalyzed reaction.
Caption: General workflow for the synthesis of 1,3-dioxolanes.
Caption: Proposed mechanism for acid-catalyzed dioxolane formation.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2'-Diethyl-3,3'-bioxolane: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
I. Understanding the Risks: Potential Hazards of 2,2'-Diethyl-3,3'-bioxolane
Given its chemical structure as a substituted bioxolane, this compound is presumed to be a peroxide-forming chemical.[1][2][3][4][5][6][7] Peroxides are highly sensitive to shock, friction, and heat, and can detonate violently.[1] The risk of peroxide formation increases with storage time and exposure to oxygen and light.[1][2][8][9] Therefore, all handling and disposal procedures must be designed to mitigate this primary hazard. Additional potential hazards, common to similar solvents, may include flammability and irritation to the skin, eyes, and respiratory tract.[5][10][11][12]
II. Essential Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.
-
Container Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as the presence of crystals, a viscous liquid, or a cloudy appearance.[1][8] If any of these signs are present, do not move or open the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Peroxide Testing (Mandatory for Opened Containers)
For any container of this compound that has been opened, testing for the presence of peroxides is a critical first step.
-
Methodology: Use commercially available peroxide test strips designed for organic solvents. Follow the manufacturer's instructions carefully. A common method involves dipping the test strip into the solvent and comparing the resulting color to a calibrated chart to determine the peroxide concentration in parts per million (ppm).[6]
-
Interpretation of Results:
-
< 20 ppm: The solvent can be prepared for disposal as outlined below.
-
≥ 20 ppm: The solvent requires treatment to reduce the peroxide concentration before disposal. Contact your EHS office for guidance on peroxide neutralization procedures. Do not attempt to treat high concentrations of peroxides without EHS supervision.
-
Step 2: Segregation and Waste Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Waste Container: Collect waste this compound in a designated, properly labeled, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Peroxide-Former," "Flammable").
-
Incompatible Wastes: Do not mix this compound waste with any other chemicals, especially acids, bases, or other reactive substances.[2]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's certified hazardous waste management program.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. Provide a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[3]
IV. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the safe handling of peroxide-forming chemicals.
| Parameter | Guideline | Source |
| Peroxide Concentration for Standard Disposal | < 20 ppm | [1] |
| Actionable Peroxide Concentration | ≥ 20 ppm (Requires EHS consultation) | [1] |
| Maximum Satellite Accumulation Volume | 55 gallons (for total hazardous waste) | [1] |
| Maximum Satellite Accumulation for Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a culture of safety and environmental responsibility within their institutions.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ICSC 0578 - TETRAHYDROFURAN [chemicalsafety.ilo.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. vumc.org [vumc.org]
- 8. louisville.edu [louisville.edu]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. chemos.de [chemos.de]
- 11. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Navigating the Safe Handling of 2,2'-Diethyl-3,3'-bioxolane: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for 2,2'-Diethyl-3,3'-bioxolane (CAS No. 138610-20-5) necessitates a precautionary approach to its handling, storage, and disposal. This guide provides essential safety and logistical information based on the chemical's structure as a cyclic ether and general best practices for managing non-halogenated organic solvents.
Researchers, scientists, and drug development professionals must exercise caution and adhere to the following guidelines to ensure a safe laboratory environment. The recommendations provided are inferred from the properties of structurally similar compounds.
Anticipated Hazards and Essential Precautions
Given its chemical structure, this compound is likely to share hazards common to ethers. These include flammability and the potential for peroxide formation. Ethers can form explosive peroxides when exposed to air and light over time. Therefore, it is crucial to handle this compound in a well-ventilated area, away from ignition sources, and to test for the presence of peroxides before heating or distillation.
| Hazard Class | Anticipated Hazard | Precautionary Measures |
| Flammability | Likely a flammable liquid. | Keep away from open flames, sparks, and heat sources. Use in a well-ventilated area or a chemical fume hood. Ground and bond containers when transferring material. |
| Peroxide Formation | Potential to form explosive peroxides upon storage and exposure to air. | Store in a tightly sealed, opaque container, away from light and heat. Date the container upon receipt and opening. Test for peroxides before use, especially if the container has been open for an extended period or if the liquid appears viscous. |
| Inhalation | May cause respiratory tract irritation. | Use in a chemical fume hood to avoid inhaling vapors. |
| Skin & Eye Contact | May cause irritation upon contact. | Wear appropriate personal protective equipment, including gloves and safety glasses. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling organic solvents. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Not typically required if handled in a properly functioning chemical fume hood. | If a fume hood is not available or if there is a potential for high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for minimizing risks.
Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
